molecular formula C34H70NO7P B3067487 1-Hexacosanoyl-sn-glycero-3-phosphocholine CAS No. 1213783-80-2

1-Hexacosanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3067487
CAS No.: 1213783-80-2
M. Wt: 635.9 g/mol
InChI Key: WSDKRPCAPHRNNZ-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysophosphatidylcholine (LPC) is a bioactive proinflammatory lipid, which has a choline group at its polar head. It is produced by pathological response.>(2-{[(2R)-3-(hexacosanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium is a 1-O-acyl-sn-glycero-3-phosphocholine.

Properties

IUPAC Name

[(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDKRPCAPHRNNZ-MGBGTMOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(26:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

1-Hexacosanoyl-sn-glycero-3-phosphocholine (LPC 26:0): Structural Dynamics, Analytical Workflows, and Clinical Biomarker Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine, commonly referred to as LysoPC(26:0) or LPC 26:0, is a highly specialized bioactive lipid belonging to the lysophosphatidylcholine class. While present in trace amounts in healthy individuals, it has emerged as the definitive diagnostic biomarker for X-linked adrenoleukodystrophy (X-ALD), a severe peroxisomal disorder[1]. This technical guide provides an in-depth analysis of the biophysical properties of LPC 26:0, the pathological mechanisms driving its synthesis, and the highly controlled analytical workflows required for its precise quantification in clinical and research settings.

Chemical Structure & Biophysical Properties

LPC 26:0 is characterized by a unique molecular architecture that dictates both its biological behavior and the analytical strategies required to isolate it. The molecule consists of a glycerol backbone with a very long-chain saturated fatty acid (hexacosanoic acid, C26:0) esterified at the sn-1 position, a free hydroxyl group at the sn-2 position, and a zwitterionic phosphocholine headgroup at the sn-3 position[1].

Table 1: Quantitative Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₄H₇₀NO₇P[2]
Molecular Weight 635.9 g/mol [2]
Exact Mass 635.489 Da[2]
CAS Number 1213783-80-2[1]
ChEBI ID CHEBI:184791[2]

Causality of Biophysical Properties: The extreme length of the 26-carbon acyl chain renders the hydrophobic tail of LPC 26:0 significantly more lipophilic than standard membrane LPCs (e.g., LPC 16:0). This extreme hydrophobicity drives its rigid partitioning into cellular lipid bilayers, altering membrane fluidity and dynamics[1]. Conversely, the phosphocholine headgroup provides strong hydrophilic and zwitterionic characteristics. This resulting amphiphilicity mandates the use of biphasic or carefully balanced organic solvent mixtures (such as methanol and chloroform) during extraction to ensure the molecule is fully solubilized and not lost to protein precipitation pellets[3].

Biological Significance & Pathological Mechanisms

LPC 26:0 is the primary biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD). The disease is driven by loss-of-function mutations in the ABCD1 gene, which encodes a critical peroxisomal transporter protein[4].

When the ABCD1 transporter fails, the import of very long-chain fatty acids (VLCFAs) into the peroxisome for β-oxidation is halted[4]. This causes a massive cytosolic accumulation of VLCFA-CoAs, specifically C26:0-CoA[4]. To mitigate cellular toxicity, the accumulated C26:0 is erroneously incorporated into complex structural lipids, predominantly phosphatidylcholines (PC), forming ultra-long PC species[3]. These abnormal PCs are subsequently recognized and cleaved at the sn-2 position by phospholipase A2 (PLA2), generating elevated systemic levels of LPC 26:0[5]. In affected individuals, LPC 26:0 concentrations in dried blood spots (DBS) are approximately 10-fold higher than in healthy controls[1].

Pathophysiology A ABCD1 Gene Mutation (Peroxisomal Transporter Defect) B Defective Peroxisomal β-Oxidation A->B C VLCFA-CoA (C26:0) Accumulation B->C D Incorporation into Phosphatidylcholines (PC) C->D E Phospholipase A2 (PLA2) Cleavage D->E F LPC(26:0) Biomarker Generation E->F

Pathophysiological pathway of X-ALD leading to the generation of the LPC(26:0) biomarker.

Analytical Workflows & Methodologies

The gold standard for the quantification of LPC 26:0 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilized in newborn screening and high-resolution lipidomics[6]. Recent advancements also leverage Trapped Ion Mobility Spectrometry (TIMS) to add Collisional Cross Section (CCS) data as an additional separation dimension[3].

Step-by-Step Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity, the following protocol integrates causal reasoning for each experimental choice and features a self-validating quality control mechanism.

  • Sample Preparation: Punch a standard 3.2 mm disc from a Dried Blood Spot (DBS) card or aliquot 10 µL of plasma into a microcentrifuge tube[1][7].

  • Internal Standard Spiking: Add 10 µL of isotopically labeled internal standard, specifically 5[5].

    • Causality: The deuterium label mimics the exact ionization efficiency, matrix suppression profile, and retention time of endogenous LPC 26:0. This perfectly corrects for variable extraction losses and instrument fluctuations[2][5].

  • Lipid Extraction: Add 100 µL of a Methanol:Chloroform (1:1, v/v) solution to the sample[3].

    • Causality: The non-polar chloroform disrupts lipid-protein complexes and fully solubilizes the highly hydrophobic 26-carbon tail. Simultaneously, the methanol precipitates matrix proteins, preventing downstream column clogging and ion suppression.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the lipid-rich supernatant to an LC autosampler vial.

  • UPLC Separation: Inject 2 µL onto a C8 or C18 reversed-phase column maintained at 50°C[5].

    • Causality: The extreme hydrophobicity of the C26:0 chain requires a highly non-polar stationary phase (C8/C18) to achieve adequate retention and baseline separation from shorter, highly abundant endogenous lipids (e.g., LPC 16:0), which would otherwise cause severe mass spectrometer saturation[5].

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Target the transition m/z 636.5 → 104.1 for endogenous LPC 26:0, and m/z 640.5 → 104.1 for the D4-labeled standard[5].

    • Causality: In ESI+, the phosphocholine headgroup readily accepts a proton ([M+H]+). Upon collision-induced dissociation (CID), the molecule characteristically fragments to yield a product ion at m/z 104.1 (the choline moiety), providing absolute structural specificity[5].

  • System Suitability & Self-Validation: Calculate the peak area ratio of endogenous LPC 26:0 to D4-LPC 26:0.

    • Validation Metric: Evaluate the absolute raw peak area of the D4-LPC 26:0 internal standard across all injected samples. A coefficient of variation (CV) of < 15% confirms that extraction efficiency was uniform and instrument sensitivity remained stable, self-validating the trustworthiness of the entire analytical run.

LCMS_Workflow A Sample Collection (DBS or Plasma) B Lipid Extraction (Methanol:Chloroform 1:1) A->B C Spike Internal Standard (D4-LPC 26:0) B->C D UPLC Separation (C8/C18 Column) C->D E MS/MS Detection (MRM Mode, Positive Ion) D->E F Data Normalization & Quantification E->F

Step-by-step LC-MS/MS analytical workflow for the quantification of LPC(26:0) from biosamples.

Clinical Utility & Biomarker Efficacy

The implementation of LPC 26:0 quantification has revolutionized newborn screening (NBS) for X-ALD, offering a diagnostic metric that shows clear separation between affected individuals and healthy controls with zero statistical overlap[3][7].

Beyond initial diagnosis, advanced multi-omic and lipidomic profiling has demonstrated that plasma levels of VLCFA-containing lipids, particularly LPC 26:0, strongly correlate with the phenotypic severity of the disease[7]. As detailed by 7, elevated LPC 26:0 in male patients is heavily associated with the onset of cerebral ALD and severe spinal cord disease[7][8]. Furthermore, in female carriers, LPC 26:0 levels correlate directly with X-chromosome inactivation patterns, providing a predictive biomarker for the manifestation of peripheral neuropathy and myelopathy[7][8].

References

  • Benchchem - "1-Hexacosanoyl-sn-glycero-3-phosphocholine | 1213783-80-2 | Benchchem: Chemical Structure and Properties". 1

  • PubChem (NIH) - "1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P | CID 131750810". 2

  • Nature Communications (NIH/PMC) - "Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy". 7

  • Journal of Lipid Research (PMC) - "Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry". 3

  • J-Stage - "Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy". 6

  • bioRxiv - "Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders". 5

  • PLOS ONE (ResearchGate) - "C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man". 4

  • Communications Medicine (ResearchGate) - "Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy". 8

Sources

The Biological Function of 26:0 Lysophosphatidylcholine: From Biomarker to Pathogenic Effector

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hexacosanoyl (26:0) lysophosphatidylcholine (Lyso PC) has emerged from relative obscurity to become a pivotal molecule in the study of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Initially identified as a highly sensitive and specific biomarker, accumulating evidence now suggests that 26:0 Lyso PC is not merely a passive indicator of metabolic dysfunction but an active participant in the pathophysiology of these devastating diseases. This technical guide provides a comprehensive overview of the biological landscape of 26:0 Lyso PC, from its biosynthesis and metabolism to its established role as a diagnostic marker and its emerging functions as a pathogenic effector. We will delve into the molecular mechanisms underlying its synthesis, its impact on neural cell biology, and the state-of-the-art methodologies for its quantification. This guide is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working to unravel the complexities of peroxisomal disorders and develop novel therapeutic interventions.

Introduction: The Significance of Very-Long-Chain Fatty Acids and their Lysophospholipid Derivatives

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, playing crucial roles in various biological processes. Their metabolism is predominantly handled by peroxisomes, and defects in this organelle's function can lead to the accumulation of VLCFAs in tissues and body fluids.[1] X-linked adrenoleukodystrophy (X-ALD) is a prime example of such a disorder, caused by mutations in the ABCD1 gene which encodes a peroxisomal transporter for VLCFA-CoA.[2] This genetic defect leads to the systemic accumulation of VLCFAs, particularly hexacosanoic acid (C26:0).[1]

While the measurement of total C26:0 levels has been a cornerstone of X-ALD diagnosis, the discovery of 26:0 Lyso PC as a diagnostic marker has revolutionized the field.[3] 26:0 Lyso PC, a species of lysophosphatidylcholine containing the C26:0 acyl chain, offers superior diagnostic sensitivity, especially in female carriers of X-ALD who may present with normal or near-normal plasma VLCFA levels.[1]

Biosynthesis and Metabolism of 26:0 Lyso PC: A Dysregulated Pathway

The accumulation of 26:0 Lyso PC in peroxisomal disorders is a direct consequence of impaired VLCFA degradation. The metabolic pathway leading to its formation involves several key enzymatic steps, the dysregulation of which is central to the pathology of X-ALD.

Elongation of Very-Long-Chain Fatty Acids: The Role of ELOVL1

The synthesis of the C26:0 acyl chain is initiated from shorter fatty acid precursors through a series of elongation steps occurring in the endoplasmic reticulum. The rate-limiting enzyme in the final elongation steps that produce C26:0 is ELOVL fatty acid elongase 1 (ELOVL1) .[4][5] In the context of X-ALD, the impaired peroxisomal beta-oxidation of VLCFAs leads to an increase in the cytosolic pool of their CoA-esters, which then serve as substrates for ELOVL1, driving the overproduction of C26:0-CoA.[5][6]

Incorporation into Phosphatidylcholine: The Function of LPLAT10/LPEAT2

Once synthesized, C26:0-CoA is incorporated into phospholipids. Recent studies have identified lysophosphatidylcholine acyltransferase 10 (LPLAT10) , also known as lysophosphatidylethanolamine acyltransferase 2 (LPEAT2), as the key enzyme responsible for acylating a lysophosphatidylcholine molecule with C26:0-CoA to form phosphatidylcholine (PC) with a C26:0 moiety (C26:0-PC).[7] This step is crucial as it generates the direct precursor to 26:0 Lyso PC.

Generation of 26:0 Lyso PC by Phospholipase A2

The final step in the formation of 26:0 Lyso PC is the hydrolysis of C26:0-PC by a phospholipase A2 (PLA2) enzyme. PLA2s cleave the fatty acid at the sn-2 position of the glycerol backbone of phospholipids, generating a lysophospholipid and a free fatty acid.[8] While the specific PLA2 isoforms with a preference for C26:0-PC have not been definitively identified, it is this enzymatic action that releases 26:0 Lyso PC into the cellular environment and circulation.[7]

Diagram of the Biosynthesis Pathway of 26:0 Lyso PC

26_0_Lyso_PC_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA C26:0-CoA C26:0-CoA Long-Chain Fatty Acyl-CoA->C26:0-CoA ELOVL1 C26:0-PC C26:0-PC C26:0-CoA->C26:0-PC LPLAT10/ LPEAT2 ABCD1_transporter ABCD1 Transporter (Defective in X-ALD) C26:0-CoA->ABCD1_transporter Impaired transport Lyso-PC Lyso-PC 26:0_Lyso_PC 26:0 Lyso PC (Accumulation) C26:0-PC->26:0_Lyso_PC Phospholipase A2 Beta-oxidation Beta-oxidation ABCD1_transporter->Beta-oxidation

Caption: Biosynthesis of 26:0 Lyso PC and its dysregulation in X-ALD.

Biological Function: More Than a Biomarker

While the diagnostic utility of 26:0 Lyso PC is undisputed, a growing body of evidence indicates that it is an active participant in the molecular pathology of X-ALD and other peroxisomal disorders.

Neurotoxicity and Glial Dysfunction

The central nervous system is a primary site of pathology in X-ALD. In vitro studies have demonstrated that 26:0 Lyso PC can induce neuronal stress and damage. This effect appears to be exacerbated in the presence of microglia deficient in the ABCD1 transporter, suggesting a complex interplay between different neural cell types. Furthermore, treatment of microglia with 26:0 Lyso PC has been shown to upregulate phagocytic markers, potentially contributing to the inflammatory demyelination characteristic of the cerebral form of X-ALD.

Pro-inflammatory Signaling

Lysophosphatidylcholines, as a class of lipids, are known to be pro-inflammatory mediators. While the specific signaling pathways activated by 26:0 Lyso PC are still under investigation, it is plausible that it contributes to the inflammatory cascade observed in X-ALD. Lysophosphatidylcholines can act as ligands for G protein-coupled receptors (GPCRs), such as G2A, which are involved in inflammatory and immune responses.[9] The elevated levels of 26:0 Lyso PC may therefore perpetuate a cycle of inflammation and neurodegeneration.

Analytical Methodologies: Quantification of 26:0 Lyso PC

The accurate and sensitive quantification of 26:0 Lyso PC is crucial for both diagnostic purposes and research applications. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)

Newborn screening for X-ALD relies on the analysis of 26:0 Lyso PC in dried blood spots.[10]

Experimental Protocol: Extraction of 26:0 Lyso PC from DBS

  • Punching: A 3-mm disc is punched from the DBS and placed into a 1.5 mL microcentrifuge tube.[11]

  • Extraction: Add 100 µL of methanol containing a deuterated internal standard (e.g., D4-26:0 Lyso PC at 100 nM).[11]

  • Sonication: Sonicate the samples for 15 minutes at 4°C to facilitate lipid extraction.[11]

  • Centrifugation: Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the filter paper and any precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the methanol supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol/5 mM ammonium acetate, 90/10 v/v).[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Workflow for LC-MS/MS Quantification of 26:0 Lyso PC

LC_MS_MS_Workflow DBS_Sample Dried Blood Spot Sample Extraction Extraction with Methanol + Internal Standard (D4-26:0 Lyso PC) DBS_Sample->Extraction LC_Separation Liquid Chromatography (C18 column) Extraction->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_MS_Detection Quantification Quantification (Peak Area Ratio to Internal Standard) MS_MS_Detection->Quantification

Sources

The Biophysics and Clinical Utility of 1-Hexacosanoyl-sn-glycero-3-phosphocholine (LysoPC 26:0) in Membrane Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine, commonly referred to as LysoPC 26:0, is a highly specialized lysophosphatidylcholine characterized by a very long-chain fatty acid (VLCFA). While trace amounts are present in normal physiology, its accumulation is severely pathogenic, fundamentally altering cell membrane architecture. This whitepaper provides an in-depth technical analysis of the biophysical impact of LysoPC 26:0 on membrane structure, its definitive role as a clinical biomarker for X-linked adrenoleukodystrophy (X-ALD), and the self-validating analytical methodologies required for its quantification in drug development and diagnostics.

Molecular Architecture and Biophysical Membrane Dynamics

LysoPC 26:0 (CAS: 1213783-80-2) is a monoglycerophospholipid with a molecular weight of 635.9 g/mol and the chemical formula C34H70NO7P[1][2]. Its structure consists of a glycerol backbone, a phosphocholine headgroup at the sn-3 position, a hydroxyl group at the sn-2 position, and a 26-carbon saturated fatty acid (hexacosanoic acid) esterified at the sn-1 position[1][2].

The Causality of Membrane Disruption

The structural integrity of a standard eukaryotic lipid bilayer relies on acyl chains typically ranging from 16 to 20 carbons in length. The introduction of a 26-carbon saturated chain creates a profound biophysical mismatch.

When LysoPC 26:0 is incorporated into the cell membrane, the excessive length of the C26:0 chain causes it to span beyond the hydrophobic midplane of a single lipid leaflet, extending into the opposing leaflet—a phenomenon known as interdigitation . This structural anomaly fundamentally alters membrane dynamics:

  • Reduced Membrane Fluidity: The straight, saturated nature of the 26-carbon chain maximizes Van der Waals interactions, severely restricting the lateral mobility of surrounding lipids[3][4].

  • Lipid Raft Destabilization: Lipid rafts are microdomains essential for protein sorting and signal transduction. The steric hindrance of VLCFAs disrupts the tight packing of cholesterol and sphingolipids, impairing neuronal signaling[3].

  • Receptor Modulation: Beyond structural disruption, lysophosphatidylcholines act as active signaling molecules. They specifically bind to G protein-coupled receptors (such as GPR119, GPR40, and GPR55), inducing intracellular calcium mobilization and altering cellular responses[5].

Pathophysiology: The X-ALD Cascade

The pathological accumulation of LysoPC 26:0 is the biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD), a devastating peroxisomal disorder[1][6].

The disease is driven by mutations in the ABCD1 gene, which encodes the ALD protein (ALDP)—a transporter responsible for moving VLCFA-CoA into the peroxisome for degradation via beta-oxidation[7]. When ALDP is defective, VLCFAs accumulate systemically and are erroneously esterified into complex lipids, including phosphatidylcholines and lysophosphatidylcholines[4][6]. The resulting enrichment of LysoPC 26:0 in glial and neuronal membranes destabilizes the tightly packed myelin sheaths, triggering rapid, progressive cerebral demyelination[3][7].

Pathway N1 ABCD1 Gene Mutation (Defective ALDP) N2 Impaired Peroxisomal Beta-Oxidation N1->N2 N3 Accumulation of VLCFA-CoA (C26:0) N2->N3 N4 Esterification to LysoPC 26:0 N3->N4 N5 Membrane Interdigitation & Fluidity Reduction N4->N5 N6 Lipid Raft Disruption & Demyelination N5->N6

Pathophysiological cascade of LysoPC 26:0 accumulation and membrane disruption in X-ALD.

Analytical Methodology: LC-MS/MS Quantification Protocol

To utilize LysoPC 26:0 as a diagnostic biomarker and a pharmacodynamic endpoint in drug development, researchers rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) from Dried Blood Spots (DBS)[7][8]. This protocol is designed as a self-validating system to ensure absolute quantitative accuracy.

Step-by-Step Extraction and Analysis Workflow
  • Sample Preparation: Punch a standard 3.2 mm disc from a patient's DBS card[7].

  • Matrix Extraction & Internal Standard Addition: Add 240 μL of HPLC-grade methanol containing a precisely known concentration of deuterated internal standard (IS), specifically 26:0-d4 LysoPC [7].

    • Causality: Methanol is chosen because it rapidly precipitates blood matrix proteins while efficiently solubilizing amphipathic lipids like LPCs. The inclusion of the d4-isotope at the earliest step creates a self-validating assay; any subsequent extraction losses or ion suppression in the MS source will affect the target and the IS equally, allowing for perfect ratio-based correction.

  • Disruption and Clarification: Ultrasonicate the mixture for 5 minutes to fully disrupt the cellulose paper matrix, followed by centrifugation at 10,000g to pellet the debris[3][7]. Transfer the supernatant and evaporate under a nitrogen stream, reconstituting in a controlled volume of methanol[3][7].

  • LC-MS/MS Multiple Reaction Monitoring (MRM): Inject the sample into the LC-MS/MS system. The specific MRM transitions monitored are 636.6 > 104.1 m/z for LysoPC 26:0 and 640.6 > 104.1 m/z for the 26:0-d4 LysoPC internal standard[7].

    • Causality: The parent ions (636.6 and 640.6) isolate the specific intact lipid masses. The collision-induced dissociation yields a product ion of 104.1 m/z, which corresponds exclusively to the cleaved phosphocholine headgroup. This transition provides absolute structural specificity, eliminating isobaric lipid interference[7].

Workflow S1 Dried Blood Spot (3.2 mm punch) S2 Methanol Extraction + d4-LysoPC 26:0 IS S1->S2 S3 Ultrasonication & Centrifugation S2->S3 S4 S4 S3->S4 S5 S5 S4->S5

Self-validating LC-MS/MS workflow for LysoPC 26:0 quantification from dried blood spots.

Quantitative Diagnostic Thresholds

Extensive newborn screening cohorts have established rigid quantitative thresholds for LysoPC 26:0, validating its utility as a highly sensitive, primary tier biomarker for peroxisomal disorders[8].

Clinical CohortLysoPC 26:0 Concentration (pmol/punch)Diagnostic Interpretation
Healthy Newborns & Adults 0.1 – 1.9Normal baseline lipid metabolism; intact peroxisomal beta-oxidation.
Diagnostic Cutoff > 1.7 Critical Threshold: Warrants immediate secondary genetic confirmation for ABCD1 mutations.
Confirmed X-ALD Patients 2.0 – 4.0Pathological accumulation; high risk for cerebral demyelination.

Data synthesized from Japanese newborn screening cohorts utilizing DBS LC-MS/MS methodologies[8].

Therapeutic Implications in Drug Development

Understanding the biophysical role of LysoPC 26:0 in membrane structure is pivotal for modern neuropharmacology. Because the accumulation of VLCFAs directly dictates the physical degradation of myelin sheaths, therapeutic interventions—such as hematopoietic stem cell transplantation (HSCT) or ex vivo lentiviral gene therapy targeting the ABCD1 gene—rely on LysoPC 26:0 clearance as a primary measure of efficacy[7][8]. Future drug development focusing on lipid raft stabilization or alternative peroxisomal lipid-lowering agents will continue to utilize LysoPC 26:0 as the definitive biomarker of restored membrane homeostasis.

References

  • [8] Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. nih.gov (PMC).[Link]

  • [7] (PDF) Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. ResearchGate.[Link]

  • [2] 1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P. PubChem (nih.gov).[Link]

  • [3] Altered lipid profile and reduced neuronal support in human induced pluripotent stem cell‐derived astrocytes from adrenoleukodystrophy patients. nih.gov (PMC).[Link]

  • [6] LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders. MDPI.[Link]

  • [4] Navigating the lipidomic landscape of adrenoleukodystrophy. UvA (Research Explorer).[Link]

Sources

The Signaling Enigma of Very Long-Chain Lysophosphatidylcholines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the intricate symphony of cellular communication, lipid mediators have emerged from their structural roles to become key conductors of physiological and pathophysiological processes. Among these, lysophospholipids have garnered significant attention. While the signaling roles of lysophosphatidylcholines (LPCs) with common chain lengths are increasingly understood, their very long-chain counterparts (VLC-LPCs) remain an area of burgeoning inquiry. These enigmatic molecules, bearing acyl chains of 22 carbons or more, are not mere structural curiosities but are poised to be pivotal players in cellular signaling, particularly in the nervous and metabolic systems.

This technical guide is designed for researchers, scientists, and drug development professionals who are navigating this exciting frontier. It moves beyond a simple recitation of facts to provide a synthesized understanding of VLC-LPC metabolism, signaling, and function. Here, we dissect the causal links between the unique biochemistry of VLC-LPCs and their biological effects, offering both foundational knowledge and detailed, field-tested methodologies to empower your research. Our commitment is to trustworthiness; every protocol herein is designed as a self-validating system, and every claim is grounded in authoritative scientific literature.

The Genesis of a Signaling Molecule: Biosynthesis and Metabolic Fate of VLC-LPCs

The signaling potential of a VLC-LPC molecule begins with the synthesis of its defining feature: the very long-chain fatty acid (VLCFA). This process is a testament to the cell's ability to create exquisite molecular diversity from simple precursors.

The Elongation Engine: The ELOVL Family

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle. The first and rate-limiting step is catalyzed by a family of seven enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins.[1][2] Each ELOVL enzyme exhibits substrate specificity for fatty acids of different lengths and saturation, allowing for the controlled production of a diverse array of VLCFAs.[3] For instance, ELOVL4 is uniquely responsible for producing VLC-Saturated Fatty Acids (VLC-SFA) and VLC-Polyunsaturated Fatty Acids (VLC-PUFA) with chain lengths of C28 and beyond.[4] The tissue-specific expression of ELOVL enzymes dictates the local VLCFA profile and, consequently, the potential for VLC-LPC generation.[5]

From Fatty Acid to Phospholipid: The Lands Cycle

Once synthesized, VLCFAs are incorporated into the sn-2 position of phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes. This sets the stage for the generation of VLC-LPCs. The primary route for LPC formation is the hydrolysis of PC by phospholipase A2 (PLA2).[6][7] The resulting LPC can then be re-acylated back to PC by lysophosphatidylcholine acyltransferases (LPCATs) in a process known as the Lands cycle.[6][7][8][9] This continuous remodeling allows for the dynamic regulation of both PC and LPC species within the cell.

The metabolic pathway from a long-chain fatty acid to a signaling VLC-LPC is a multi-step process involving elongation, incorporation into phospholipids, and subsequent hydrolysis.

cluster_0 Endoplasmic Reticulum cluster_1 Cellular Signaling Long-Chain Fatty Acyl-CoA (C16-C20) Long-Chain Fatty Acyl-CoA (C16-C20) ELOVL Enzymes (e.g., ELOVL4) ELOVL Enzymes (e.g., ELOVL4) Long-Chain Fatty Acyl-CoA (C16-C20)->ELOVL Enzymes (e.g., ELOVL4) Elongation Cycles VLCFA-CoA (>=C22) VLCFA-CoA (>=C22) ELOVL Enzymes (e.g., ELOVL4)->VLCFA-CoA (>=C22) LPCAT LPCAT (Acyl-CoA Acyltransferase) VLCFA-CoA (>=C22)->LPCAT Phosphatidylcholine (PC) Phosphatidylcholine (PC) Phosphatidylcholine (PC)->LPCAT Lands Cycle VLCFA-PC VLCFA-containing PC LPCAT->VLCFA-PC PLA2 Phospholipase A2 VLCFA-PC->PLA2 Hydrolysis VLC-LPC Very Long-Chain Lysophosphatidylcholine (VLC-LPC) PLA2->VLC-LPC VLC-LPC->LPCAT Re-acylation Signaling Events Signaling Events VLC-LPC->Signaling Events

Caption: Biosynthesis and metabolic fate of VLC-LPCs.

Decoding the Message: VLC-LPC Signaling Mechanisms

While the complete repertoire of VLC-LPC receptors and signaling pathways is still under active investigation, compelling evidence points towards their interaction with G protein-coupled receptors (GPCRs), a large family of cell surface receptors that play a central role in signal transduction.

GPCR-Mediated Signaling

Several GPCRs have been identified as receptors for LPCs, with GPR55 and GPR119 being prominent examples.[10][11][12][13] It is highly probable that VLC-LPCs also signal through these or related receptors.

  • GPR55: Often referred to as a cannabinoid receptor, GPR55 has been shown to be activated by LPCs, leading to intracellular calcium mobilization.[10] This activation can trigger a cascade of downstream events, including the activation of protein kinases and transcription factors.

  • GPR119: This receptor is primarily expressed in pancreatic β-cells and the gastrointestinal tract and is involved in glucose-stimulated insulin secretion.[11] LPCs act as endogenous ligands for GPR119, stimulating the production of cyclic AMP (cAMP), a key second messenger in many cellular processes.[12]

The engagement of these receptors by VLC-LPCs can initiate diverse signaling cascades, influencing a wide range of cellular functions from proliferation and migration to metabolic regulation.

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular VLC-LPC VLC-LPC GPR55 GPR55 VLC-LPC->GPR55 GPR119 GPR119 VLC-LPC->GPR119 Gq Gq GPR55->Gq Gs Gs GPR119->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Ca2+ Ca2+ Mobilization PLC->Ca2+ cAMP cAMP Production AC->cAMP Downstream Effects Downstream Effects Ca2+->Downstream Effects cAMP->Downstream Effects

Caption: Putative GPCR-mediated signaling pathways for VLC-LPCs.

G Protein-Independent Mechanisms

It is also plausible that VLC-LPCs exert biological effects through mechanisms independent of GPCRs. For instance, LPCs have been shown to inhibit endothelial cell hyperpolarization by suppressing the Na+/Ca2+ exchanger, a process that appears to be independent of G-protein coupling.[14][15] The unique biophysical properties of VLC-LPCs may also allow them to directly modulate the function of other membrane proteins or alter the properties of the lipid bilayer itself.

Physiological and Pathophysiological Implications of VLC-LPC Signaling

The emerging understanding of VLC-LPC signaling sheds light on their potential roles in a variety of physiological and disease contexts.

The Nervous System: A Hub of VLCFA Activity

The central nervous system is particularly enriched in VLCFAs, which are critical for myelin maintenance, synaptic transmission, and neuronal survival.[4][16] Mutations in the ELOVL4 gene, which is responsible for the synthesis of the longest VLCFAs, lead to neurodegenerative conditions such as Stargardt-like macular dystrophy and spinocerebellar ataxia.[4] In X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of VLCFAs, demyelination and neuroinflammation are prominent features.[5][16][17] It is hypothesized that aberrant VLC-LPC signaling contributes to the pathology of these diseases. Furthermore, LPCs are the preferred carriers for transporting essential fatty acids like DHA across the blood-brain barrier, suggesting a role for VLC-LPCs in maintaining brain lipid homeostasis.[18]

Metabolic Regulation: A Balancing Act

LPCs are increasingly recognized as important regulators of metabolism. They have been shown to modulate insulin secretion from pancreatic β-cells, a process that is at least partially mediated by GPR119.[11][12] However, the role of LPCs in overall metabolic health is complex, with some studies showing reduced plasma LPC levels in obesity and type 2 diabetes, while others suggest a pro-inflammatory role in these conditions.[19] The specific contribution of VLC-LPCs to this metabolic balancing act is an area of intense research.

Inflammation and Immunity

LPCs are potent signaling molecules in the immune system, capable of inducing monocyte migration and modulating inflammatory responses.[6][20][21] This has significant implications for diseases with an inflammatory component, such as atherosclerosis. The accumulation of LPCs in oxidized low-density lipoprotein (LDL) is a key event in the development of atherosclerotic plaques.[6] Understanding how VLC-LPCs specifically contribute to these inflammatory processes could open new avenues for therapeutic intervention.

A Practical Guide to Investigating VLC-LPC Signaling

Advancing our understanding of VLC-LPC signaling requires robust and reliable experimental methodologies. This section provides detailed protocols for the extraction, analysis, and functional characterization of these molecules.

Extraction and Quantification of VLC-LPCs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids, including VLC-LPCs.

Protocol: Solid-Phase Extraction and LC-MS/MS Analysis of VLC-LPCs from Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard mixture containing deuterated LPC standards.

    • Add 1 mL of ice-cold methanol, vortex for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the lipids with 2 mL of methanol.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases containing ammonium acetate or formate to facilitate ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each VLC-LPC species and their corresponding internal standards.

Table 1: Example LC-MS/MS Parameters for VLC-LPC Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C22:0-LPC554.5184.135
C24:0-LPC582.5184.138
C26:0-LPC610.6184.142
C28:0-LPC638.6184.145
Functional Assays for VLC-LPC Signaling

Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the GPCR of interest (e.g., GPR55) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • VLC-LPC Stimulation and Measurement:

    • Wash the cells with a physiological salt solution.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject a solution of the VLC-LPC of interest and immediately begin recording the change in fluorescence intensity over time.

    • As a positive control, use a known agonist for the receptor.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

cluster_0 Sample Preparation cluster_1 Functional Analysis cluster_2 Interpretation Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Quantification (LC-MS/MS) Quantification (LC-MS/MS) Lipid Extraction->Quantification (LC-MS/MS) Biological Insight Biological Insight Quantification (LC-MS/MS)->Biological Insight Cell Culture Cell Culture Functional Assay (e.g., Ca2+ Mobilization) Functional Assay (e.g., Ca2+ Mobilization) Cell Culture->Functional Assay (e.g., Ca2+ Mobilization) Data Analysis Data Analysis Functional Assay (e.g., Ca2+ Mobilization)->Data Analysis Data Analysis->Biological Insight

Caption: Experimental workflow for studying VLC-LPC signaling.

Concluding Remarks and Future Horizons

The study of very long-chain lysophosphatidylcholines is at an exciting inflection point. We are moving from associating the accumulation of their precursor VLCFAs with disease to beginning to understand the specific signaling roles of VLC-LPCs themselves. The methodologies outlined in this guide provide a robust framework for researchers to dissect these roles with precision and confidence.

Key questions remain to be answered. What are the specific receptors for different VLC-LPC species? How does the length and saturation of the acyl chain influence receptor binding and signaling outcomes? What are the downstream transcriptional and proteomic changes elicited by VLC-LPC signaling? Answering these questions will not only illuminate a fascinating area of lipid biology but also has the potential to uncover novel therapeutic targets for a range of debilitating neurological and metabolic diseases. The journey to fully understanding the signaling enigma of VLC-LPCs is underway, and the insights gained will undoubtedly reshape our understanding of cellular communication.

References

  • Agabaga, M. P., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience. [Link]

  • Bhattacharjee, A., et al. (2017). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science. [Link]

  • Bondarenko, A. I., et al. (2017). GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. Vascular Pharmacology. [Link]

  • Dales, N., et al. (2017). Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Bondarenko, A. I., et al. (2017). GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. Vascular Pharmacology. [Link]

  • Drzazga, A., et al. (2018). Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner. British Journal of Pharmacology. [Link]

  • Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior. [Link]

  • Korkus, E., et al. (2024). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior. [Link]

  • Marelli, C., et al. (2025). The ELOVL proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Ali, Y., et al. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Journal of Lipid Research. [Link]

  • Marelli, C., et al. (2025). The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences. [Link]

  • Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry. [Link]

  • Nie, L., et al. (2020). Elongation of very long chain fatty acids protein 7 (ELOVL7). Zenodo. [Link]

  • Tong, Z., & Lencer, W. I. (2019). Structure and Assembly of Membrane Fatty Acid Elongases. Office of Scientific and Technical Information. [Link]

  • Hishikawa, D., et al. (2010). Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine. Journal of Biological Chemistry. [Link]

  • Joubès, J., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science. [Link]

  • Ahmad, I., et al. (2023). Therapeutic Role of ELOVL in Neurological Diseases. International Journal of Molecular Sciences. [Link]

  • Li, X., et al. (2015). Lysophospholipids and their G protein-coupled receptors in atherosclerosis. Frontiers in Bioscience. [Link]

  • Thomas, J., et al. (2020). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease. Advances in Nutrition. [Link]

  • Fleszar, S., et al. (2019). Lysophosphatidylcholine and lysophosphatidylinosiol novel promissing signaling molecules and their possible therapeutic activity. Postępy Higieny i Medycyny Doświadczalnej. [Link]

  • Li, Y., et al. (2020). Evaluation of a panel of very long-chain lysophosphatidylcholines and acylcarnitines for screening of X-linked adrenoleukodystrophy in China. Clinica Chimica Acta. [Link]

  • Lee, S., & Lee, H. J. (2012). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of Chromatographic Science. [Link]

  • Tan, M., et al. (2009). Lysophosphatidylcholine activates a novel PKD2-mediated signaling pathway that controls monocyte migration. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Mancha-Agresti, P., et al. (2020). Functional Characterization of Lysophosphatidylcholine: Acyl-CoA Acyltransferase Genes From Sunflower (Helianthus annuus L.). Frontiers in Plant Science. [Link]

  • Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences. [Link]

  • Turgeon, C., et al. (2025). Quantitative Analysis of Four Long-Chain Lysophosphatidylcholines (LPCs) in Dried Blood Spot using Liquid Chromatography Tandem Mass Spectrometry for Clinical Research. Waters. [Link]

  • Barber, M. N., et al. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLoS ONE. [Link]

Sources

1-Hexacosanoyl-sn-glycero-3-phosphocholine (CAS 1213783-80-2): A Comprehensive Technical Guide on Biomarker Utility and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine (CAS 1213783-80-2), widely referred to in the literature as LysoPC(26:0) or LPC(26:0), is a bioactive, very long-chain monoglycerophospholipid[1]. Over the past decade, it has emerged as the gold-standard diagnostic and prognostic biomarker for peroxisomal β-oxidation disorders, most notably X-linked Adrenoleukodystrophy (X-ALD)[2]. This technical guide provides an in-depth analysis of its pathophysiological origins, physicochemical properties, and the rigorous analytical methodologies required for its quantification in clinical and drug development settings.

Chemical Identity and Physicochemical Properties

LPC(26:0) is characterized by a fully saturated 26-carbon fatty acid (hexacosanoic acid) esterified at the sn-1 position of a glycerol backbone, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position[1].

Due to its extreme amphiphilic nature, LPC(26:0) requires carrier proteins—predominantly albumin—for transport within aqueous biological matrices like plasma[3]. In analytical environments, its hydrophobic tail necessitates specific organic solvent extraction techniques to prevent precipitation and loss.

Table 1: Physicochemical Properties of LPC(26:0)

PropertyValue
IUPAC Name [(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS Number 1213783-80-2
Molecular Formula C34H70NO7P
Molecular Weight 635.9 g/mol
Monoisotopic Mass 635.489 Da[4]

Pathophysiological Mechanisms: The Origin of LPC(26:0)

To utilize LPC(26:0) effectively as a biomarker, one must understand the causality behind its accumulation. In healthy individuals, very long-chain fatty acids (VLCFAs) are transported into peroxisomes for degradation via β-oxidation.

In X-ALD, mutations in the ABCD1 gene impair the peroxisomal ATP-binding cassette transporter. This defect prevents the import of VLCFAs, leading to a toxic accumulation of cytosolic C26:0-CoA[2]. Because the cell cannot degrade these fatty acids, the endoplasmic reticulum erroneously incorporates them into complex lipids, particularly phosphatidylcholines (PC)[2]. Subsequent enzymatic remodeling by Phospholipase A2 (PLA2) cleaves the sn-2 fatty acid from these PCs, releasing the highly stable LPC(26:0) into the systemic circulation[5].

Pathway A ABCD1 Gene Mutation (Peroxisomal Defect) B Accumulation of C26:0-CoA A->B Impaired β-oxidation C Incorporation into Phosphatidylcholine (PC) B->C ER Lipid Synthesis D Hydrolysis by Phospholipase A2 (PLA2) C->D Lipid Remodeling E LPC(26:0) Accumulation (Biomarker) D->E Release to Plasma

Biochemical pathway of LPC(26:0) accumulation in X-linked Adrenoleukodystrophy.

Analytical Methodology: LC-MS/MS Quantification Protocol

Historically, VLCFA quantification relied on Gas Chromatography-Mass Spectrometry (GC-MS), which required extensive sample derivatization and lost information regarding the biomolecular origin of the lipids[2]. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.

The following protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard and specific chromatographic conditions, researchers can ensure high-fidelity quantification free from matrix interference.

Step-by-Step Methodology
  • Sample Extraction (Protein Precipitation):

    • Action: Aliquot 10 µL of plasma or a 3.2 mm Dried Blood Spot (DBS) punch into a microtiter plate. Add 100 µL of LC-MS grade Methanol.

    • Causality: Methanol serves a dual purpose. It denatures and precipitates carrier proteins (like albumin) while efficiently solubilizing the highly hydrophobic 26-carbon acyl chain of LPC(26:0), preventing analyte loss during centrifugation.

  • Internal Standard Integration:

    • Action: Spike the extraction solvent with a known concentration of D4-LPC(26:0) (e.g., 0.5 µM).

    • Causality: D4-LPC(26:0) co-elutes with the endogenous analyte. The constant ratio of endogenous LPC(26:0) to D4-LPC(26:0) validates extraction efficiency and automatically corrects for ion suppression/enhancement in the MS source[5].

  • Chromatographic Separation:

    • Action: Inject the supernatant onto a Kinetex C8 column (50 × 2.1 mm, 2.6 μm) maintained at 50°C. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B)[5].

    • Causality: A C8 stationary phase is strictly preferred over C18. The extreme hydrophobicity of the C26 chain causes excessive retention, peak tailing, and carryover on C18 columns. C8 provides optimal resolution between sn-1 and sn-2 isomers while maintaining a practical, high-throughput run time[2].

  • Mass Spectrometry (ESI+ MRM):

    • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 636.5 → 104.1 for LPC(26:0) and m/z 640.5 → 104.1 for D4-LPC(26:0)[5].

    • Causality: The quaternary amine in the phosphocholine headgroup carries a fixed positive charge, yielding exceptional ionization efficiency in ESI+. The collision-induced dissociation (CID) reliably produces the m/z 104.1 product ion, which corresponds to the cleaved choline fragment.

Workflow S1 Sample Collection (DBS / Plasma) S2 Protein Precipitation & IS Addition S1->S2 S3 LC Separation (C8 Column) S2->S3 Extract S4 ESI(+) MS/MS (m/z 636.5 -> 104.1) S3->S4 Elute S5 Data Quantification & Clinical Reporting S4->S5 Analyze

Self-validating LC-MS/MS analytical workflow for LPC(26:0) quantification.

Clinical Utility and Quantitative Data

LPC(26:0) surpasses traditional total VLCFA analysis in diagnostic performance. In clinical cohorts, LPC(26:0) demonstrates a clear separation between ALD patients and healthy controls with virtually zero overlap[2]. It is now the primary marker utilized in neonatal screening programs globally.

Table 2: Clinical Reference Ranges for LPC(26:0)

Biological MatrixPatient PopulationMean / Range LPC(26:0) Concentration
Plasma Healthy Controls~0.54 µM ± 0.15 µM[6]
Plasma X-ALD / ZSS Patients1.33 µM – 5.86 µM[6]
Cerebrospinal Fluid (CSF) Healthy Controls1.07 – 1.66 nmol/L[7]
Cerebrospinal Fluid (CSF) X-ALD Patients11.1 – 11.8 nmol/L[7]

Applications in Drug Development

Beyond its diagnostic utility, LPC(26:0) serves as a critical pharmacodynamic (PD) biomarker in clinical trials. Drug development professionals utilize LPC(26:0) levels to monitor disease severity and evaluate the in vivo efficacy of novel therapeutics, including hematopoietic stem cell transplantation (HSCT), ABCD1 gene therapies, and pharmacological upregulators of the compensatory ABCD2 gene[8]. Additionally, due to its emulsifying properties, LPC(26:0) is actively investigated as an excipient in lipid-based drug delivery systems to enhance the bioavailability of highly hydrophobic therapeutic agents[1].

Sources

Methodological & Application

Application Note: 26:0 Lyso PC as a Keystone Biomarker in Clinical Lipidomics and Newborn Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-hexacosanoyl-sn-glycero-3-phosphocholine, commonly referred to as 26:0 Lyso PC or LPC 26:0, has emerged as a highly specific and sensitive biomarker in clinical metabolomics. As a very-long-chain lysophosphatidylcholine, its primary application lies in the newborn screening (NBS) and diagnosis of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD)[1]. This application note details the mechanistic rationale for targeting 26:0 Lyso PC, summarizes its analytical advantages over traditional lipid panels, and provides a highly optimized, self-validating extraction protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Grounding: The Role of 26:0 Lyso PC in Peroxisomal Disorders

X-ALD is a monogenic neurometabolic disorder caused by pathogenic variants in the ABCD1 gene. This gene encodes the ATP-binding cassette subfamily D member 1 (ALDP), a peroxisomal membrane protein responsible for transporting very-long-chain fatty acids (VLCFAs, ≥C22:0) into the peroxisome for β-oxidation[2].

When ALDP is absent or dysfunctional, the peroxisomal β-oxidation pathway is disrupted. Consequently, VLCFAs—particularly C26:0—accumulate in tissues and body fluids[1]. Rather than remaining as free fatty acids, these excess VLCFAs are actively incorporated into complex lipids. This aberrant lipid metabolism leads to a pronounced, systemic elevation of 26:0 Lyso PC, which is detectable in the blood of affected individuals immediately at birth[2][3].

G A ABCD1 Gene Mutation B Defective ALDP Transporter A->B C Impaired Peroxisomal β-Oxidation B->C D Accumulation of VLCFA (≥C22:0, C26:0) C->D E Incorporation into Complex Lipids D->E F Elevated 26:0 Lyso PC (Primary Biomarker) E->F

Pathophysiological mechanism of 26:0 Lyso PC accumulation in X-ALD.

Analytical Advantages in Metabolomics

Historically, the diagnosis of X-ALD relied on the quantification of total C22:0, C24:0, and C26:0 fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS requires extensive sample derivatization, is time-consuming, and fails to elucidate the biomolecular origins of the accumulated VLCFAs[2].

In contrast, 26:0 Lyso PC can be directly quantified from Dried Blood Spots (DBS) without derivatization. Recent advancements in 4D-lipidomics utilizing trapped ion mobility spectrometry (TIMS) have demonstrated that 26:0 Lyso PC exhibits a clear, non-overlapping separation between ALD individuals and healthy controls[2][4]. Furthermore, while secondary markers like C26:0-carnitine suffer from false-negative rates (up to 4.8% in some cohorts), 26:0 Lyso PC maintains >99% sensitivity, making it the gold standard for high-throughput NBS[3][5].

Quantitative Comparison of X-ALD Metabolomic Biomarkers
BiomarkerMatrixClinical ApplicationPerformance / Fold ChangeAnalytical Reliability
26:0 Lyso PC DBS / PlasmaPrimary NBS Biomarker~5-fold elevation at birth[3]High (Standard of Care)
Total C26:0 PlasmaTraditional DiagnosisElevated in symptomatic stageHigh (Requires derivatization)
C26:0 Carnitine DBSSecondary Screening95.1% sensitivity (Males)[5]Moderate (Prone to false negatives)

Validated Protocol: High-Throughput Extraction and LC-MS/MS Analysis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (D4-26:0 Lyso PC) at the very first step, the workflow automatically corrects for variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI)[6].

Materials and Reagents
  • Matrix: 3.2 mm (1/8 inch) Dried Blood Spot (DBS) punches.

  • Extraction Solvent: 80% Acetonitrile (ACN) / 20% Water containing 0.1% Formic Acid (FA) and 1 mM Oxalic Acid[6].

  • Internal Standard (IS): 0.4 μM D4-26:0 Lyso PC[6].

  • Reconstitution Solvent: 90% ACN / 10% Water containing 0.18% FA, 4 mM Ammonium Formate (AmFA), and 66.6 μM Oxalic Acid[6].

Step-by-Step Extraction Methodology

Causality and mechanistic reasoning are provided for each critical step to guide assay troubleshooting.

  • Sample Punching & IS Addition: Place a 3.2 mm DBS punch into a 96-well plate. Add 100 μL of the Extraction Solvent spiked with the D4-26:0 Lyso PC internal standard[6].

    • Causality: The 80% ACN concentration provides the optimal dielectric constant to precipitate hemoglobin and other abundant blood proteins while simultaneously partitioning the highly hydrophobic C26:0 acyl chain of the Lyso PC into the liquid phase.

  • Matrix Chelation: Ensure the extraction solvent contains 1 mM Oxalic Acid[6].

    • Causality: Blood contains high concentrations of divalent cations (e.g., Fe2+, Ca2+). These metals can chelate the phosphate headgroup of the Lyso PC, leading to poor extraction recovery and severe signal suppression in the mass spectrometer. Oxalic acid acts as a competitive chelator, shielding the analyte.

  • Incubation: Seal the plate and shake at 800 RPM for 45 minutes at room temperature[6].

    • Causality: Mechanical agitation ensures complete penetration of the solvent into the cellulose matrix of the DBS card, maximizing the desorption of protein-bound lipids.

  • Transfer and Concentration: Transfer the supernatant to a clean 96-well plate and dry completely under a gentle stream of nitrogen gas at 40°C[6].

    • Causality: Drying concentrates the trace-level 26:0 Lyso PC and removes the aqueous component, which is necessary for optimal peak shape in downstream Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reconstitution: Resuspend the dried extract in 100 μL of the Reconstitution Solvent (90% ACN, 10% Water, 0.18% FA, 4 mM AmFA, 66.6 μM Oxalic Acid). Shake for 5 minutes[6].

    • Causality: Ammonium formate provides volatile ions that stabilize the electrospray droplet formation, significantly enhancing the ionization efficiency of the Lyso PC [M+H]+ adduct.

Workflow S1 DBS Punch (3.2 mm) S2 Solvent Extraction (80% ACN + IS) S1->S2 S3 Incubation & Shaking (45 min, RT) S2->S3 S4 N2 Evaporation & Reconstitution S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step extraction and MS analysis workflow for 26:0 Lyso PC from DBS.

Instrumental Analysis (LC-MS/MS)

For targeted quantitation, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

  • Target Transition (26:0 Lyso PC): m/z 634.6 → m/z 104.1 (The product ion at m/z 104.1 corresponds to the diagnostic choline headgroup fragment).

  • IS Transition (D4-26:0 Lyso PC): m/z 638.6 → m/z 104.1.

  • Validation Check: The ratio of the target peak area to the IS peak area is used to calculate the absolute concentration, intrinsically correcting for any ion suppression caused by co-eluting DBS matrix components.

Conclusion

The integration of 26:0 Lyso PC into routine metabolomic and lipidomic workflows represents a paradigm shift in the screening of peroxisomal disorders. By moving away from total VLCFA analysis toward specific, complex lipid biomarkers, laboratories can achieve higher throughput, greater specificity, and deeper biomolecular insights into the pathophysiology of X-ALD.

References

  • Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms.
  • Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry.
  • C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man. PLOS ONE.
  • Optimization of the Performance of Newborn Screening for X-Linked Adrenoleukodystrophy by Flow Injection Analysis Tandem Mass Spectrometry.
  • Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids.
  • Four-dimensional Lipidomics Profiling in X-linked Adrenoleukodystrophy using Trapped Ion Mobility Mass Spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization and Handling of 26:0 Lyso PC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipid Handling Support Center. Working with 1-hexacosanoyl-sn-glycero-3-phosphocholine (26:0 Lyso PC) presents a unique biophysical challenge. While standard short-chain lysophosphatidylcholines act as soluble surfactants, the extreme hydrophobicity of the 26-carbon saturated acyl chain drastically alters its behavior in aqueous media. As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven methodologies to prevent aggregation, ensuring reliable data in your lipidomics, structural biology, and cell signaling assays.

Section 1: The Biophysics of Aggregation

Understanding the Causality: The propensity of a lipid to aggregate is governed by its Critical Micelle Concentration (CMC) and its geometric packing parameter. For 26:0 Lyso PC, the massive hydrophobic volume of the hexacosanoic acid tail completely overwhelms the hydration capacity of the single phosphocholine headgroup. Consequently, its CMC is practically negligible. When introduced directly into aqueous buffers, the thermodynamic penalty of exposing the 26-carbon chain to water forces the molecules into irreversible, non-functional aggregates or precipitates rather than stable micelles .

G lyso 26:0 Lyso PC (Highly Hydrophobic) aq Direct Aqueous Dilution lyso->aq Poor Method bsa BSA Complexation (Carrier Protein) lyso->bsa Protocol A cd Cyclodextrin (Hydrophobic Cavity) lyso->cd Alternative lipo Liposomal Integration (Helper Lipids) lyso->lipo Protocol B agg Micellization & Irreversible Aggregation aq->agg CMC < 1 µM stable Stable Aqueous Dispersion bsa->stable cd->stable lipo->stable

Logical pathways for preventing 26:0 Lyso PC aggregation in aqueous solutions.

Section 2: Troubleshooting Guide & FAQs

Q: Why does my 26:0 Lyso PC precipitate immediately upon adding to PBS? A: Direct hydration fails because the hydration energy cannot overcome the strong van der Waals forces between the very long saturated carbon chains. Without a carrier or co-solvent to shield the hydrophobic tail, thermodynamic aggregation is instantaneous to minimize water contact.

Q: Can I use detergents like Triton X-100 or CHAPS instead of carrier proteins? A: Yes, but your downstream application dictates the choice. Detergents form mixed micelles that successfully shield the 26:0 acyl chain. However, for in vitro cell-based assays, detergents often cause membrane lysis or artificially alter lipid raft dynamics. If your downstream application is structural biology (e.g., cryo-EM), detergents are acceptable. For cellular assays, Bovine Serum Albumin (BSA) complexation is the gold standard .

Q: How do I verify that my 26:0 Lyso PC is fully solubilized and not just micro-precipitated? A: Trust requires a self-validating system; visual inspection is insufficient. After preparation, centrifuge your solution at 10,000 x g for 10 minutes. Measure the lipid concentration of the supernatant using LC-MS/MS or a fluorometric choline oxidase assay. Additionally, Dynamic Light Scattering (DLS) must be employed. A stable BSA-lipid complex will show a uniform particle size (~7-10 nm) with a low polydispersity index (PDI < 0.2). Large particles (>100 nm) indicate failed solubilization.

Section 3: Validated Step-by-Step Protocols

BSA_Workflow step1 Step 1: Dissolve 26:0 Lyso PC in Isopropanol step3 Step 3: Rapid Injection & Vortexing step1->step3 step2 Step 2: Prepare Fatty Acid-Free BSA in Buffer step2->step3 step4 Step 4: Validation (DLS & Assay) step3->step4 step5 Stable 26:0 Lyso PC BSA Complex step4->step5

Step-by-step workflow for the preparation of self-validating Lyso PC-BSA complexes.

Protocol A: BSA-Complexation via Co-Solvent Injection (Recommended for Cellular Assays)

Mechanism: Dissolving the lipid in a water-miscible co-solvent (isopropanol) disrupts intermolecular van der Waals forces. Rapid injection into a BSA solution allows the hydrophobic binding pockets of the albumin to capture the lipid monomers before they self-associate in the aqueous environment .

  • Vehicle Preparation: Dissolve strictly Fatty Acid-Free BSA in PBS (pH 7.4) to a final concentration of 1 mM (~66 mg/mL).

    • Causality: Standard BSA contains endogenous lipids that occupy the binding pockets; fatty-acid-free BSA ensures maximum binding capacity for the 26:0 Lyso PC.

  • Lipid Solubilization: Dissolve the 26:0 Lyso PC powder in 100% Isopropanol to a concentration of 10 mM. Warm gently in a water bath at 40°C and sonicate until the solution is completely clear.

  • Rapid Injection: While vigorously vortexing the BSA solution at room temperature, inject the 10 mM lipid stock dropwise. Target a molar ratio of 1:1 to 3:1 (Lipid:BSA).

    • Critical: Do not exceed a 5% (v/v) final solvent concentration to prevent BSA denaturation.

  • Thermodynamic Equilibration: Incubate the mixture on a rotary shaker at 37°C for 30-60 minutes. This provides the activation energy required for the lipid tails to fully seat into the BSA hydrophobic pockets.

  • Validation Step: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed aggregates. Filter the supernatant through a 0.22 µm PES syringe filter. Analyze via DLS to confirm a monodisperse solution.

Protocol B: Liposomal Integration via Thin-Film Hydration (Recommended for Membrane Studies)

Mechanism: Incorporating 26:0 Lyso PC into a bilayer matrix of helper lipids (e.g., DOPC) forces the lysolipid to adopt a stable conformation within the membrane, preventing phase separation .

  • Lipid Mixing: In a glass test tube, combine 26:0 Lyso PC and a helper lipid (e.g., DOPC) in chloroform/methanol (2:1, v/v) at a molar ratio not exceeding 20 mol% Lyso PC.

    • Causality: Exceeding 20 mol% lysolipid induces excessive positive membrane curvature, leading to micellization and bilayer destruction .

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas. Place the tube in a vacuum desiccator for at least 2 hours to remove trace solvents.

  • Hydration: Hydrate the lipid film with your target aqueous buffer (e.g., HEPES) at a temperature above the phase transition temperature (Tm) of the lipids (typically >50°C for very long saturated chains).

  • Extrusion (Validation): Pass the multilamellar vesicle suspension through a polycarbonate membrane (100 nm pore size) 11-15 times using a mini-extruder. Analyze via DLS to confirm uniform unilamellar vesicles (~100 nm).

Section 4: Quantitative Data & Carrier Comparison

Table 1: Comparison of Solubilization Strategies for VLCFA Lyso-PCs

StrategySolubilization MechanismBiocompatibilityIdeal Downstream ApplicationKey Limitation
BSA Complexation Hydrophobic pocket bindingHighCell culture, in vivo assaysAdds exogenous protein to the system
Liposomal Integration Bilayer matrix stabilizationHighMembrane assays, fusion studiesLimited to <20 mol% Lyso PC capacity
Detergent Micelles Mixed micelle formationLowStructural biology (Cryo-EM)Causes cell membrane lysis/toxicity
Cyclodextrin (MβCD) Hydrophobic cavity shieldingModerateCholesterol-independent assaysCan inadvertently extract native cellular lipids
References
  • Nishida, Y., et al. "Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin." Lipids, 2026 Jan;61(1):19-28. Available at: [Link][1]

  • Ali, M.R., et al. "Natural Ceramides and Lysophospholipids Cosegregate in Fluid Phosphatidylcholine Bilayers." Biophysical Journal, 2009. Available at: [Link][2]

  • Miner, G.E., et al. "Lysophospholipid headgroup size, and acyl chain length and saturation differentially affect vacuole acidification, Ca2+ transport, and fusion." bioRxiv, 2024. Available at: [Link][3]

Sources

Technical Support Center: A Guide to the Stability and Storage of 1-Hexacosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Hexacosanoyl-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable lysophosphatidylcholine. By understanding the principles behind its proper storage and handling, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 1-Hexacosanoyl-sn-glycero-3-phosphocholine?

For long-term stability, 1-Hexacosanoyl-sn-glycero-3-phosphocholine should be stored at -20°C.[1][2][3][4] This temperature minimizes the rate of potential degradation reactions.

Q2: Should I store it as a powder or in a solution?

1-Hexacosanoyl-sn-glycero-3-phosphocholine has a saturated hexacosanoyl fatty acid chain, which makes it relatively stable as a powder compared to its unsaturated counterparts.[5] Storing it as a powder at -20°C is an excellent option.[2][4] If you need to use it frequently in solution, preparing aliquots of a stock solution and storing them at -20°C is recommended to avoid repeated freeze-thaw cycles.

Q3: If I prepare a stock solution, what is the best solvent and storage container?

When preparing a stock solution, use a high-purity organic solvent such as ethanol. The solution should be stored in a glass vial with a Teflon-lined cap to prevent leaching of impurities that can occur with plastic containers.[5] Before sealing, it is good practice to flush the vial with an inert gas like argon or nitrogen to displace oxygen and further protect the lipid.[5]

Q4: How does the saturated acyl chain of 1-Hexacosanoyl-sn-glycero-3-phosphocholine affect its stability?

The fully saturated 26-carbon acyl chain makes this molecule less susceptible to oxidation compared to unsaturated phospholipids.[5] Oxidation typically occurs at the double bonds of unsaturated fatty acids.[6] The primary stability concern for saturated glycerophosphocholines is hydrolysis.[7]

Q5: What are the primary degradation pathways for this lipid?

The main degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by enzymes or occur chemically over time, especially in the presence of moisture and at non-optimal temperatures or pH.[7][8][9] This can lead to the release of the hexacosanoic acid and the glycerophosphocholine backbone.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Lipid degradation due to improper storage.Ensure the lipid is stored at -20°C in a tightly sealed container. If in solution, ensure it is in a glass vial with a Teflon-lined cap and has been stored under an inert atmosphere.
Difficulty dissolving the powder The powder may have absorbed moisture, causing it to become gummy.Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[5]
Visible impurities or change in appearance Contamination or degradation.Discard the product if you observe any significant change in its physical appearance. Source a new, high-purity batch for your experiments.
Precipitation in stock solution upon freezing The concentration of the lipid in the solvent may be too high, or the solvent may not be ideal.Try dissolving the lipid in a different solvent system or at a slightly lower concentration. Ensure the solvent is of high purity.

Quantitative Data Summary

Parameter Recommendation Rationale
Storage Temperature -20°C[1][2][3][4]Minimizes enzymatic and chemical degradation.
Physical Form for Storage Powder or in organic solution[2][5]Saturated chain provides good stability in powder form.[5]
Container for Powder Glass vial with Teflon-lined cap[5]Prevents contamination from plasticizers.
Container for Solution Glass vial with Teflon-lined cap[5]Prevents contamination from plasticizers.
Atmosphere for Solution Inert gas (Argon or Nitrogen)[5]Reduces the risk of oxidation over time.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Equilibration: Before opening, allow the container of powdered 1-Hexacosanoyl-sn-glycero-3-phosphocholine to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent moisture condensation.[5]

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the lipid powder.

  • Dissolution: Add a high-purity organic solvent (e.g., ethanol) to the powder to achieve the desired concentration. Vortex gently until the lipid is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller volume glass vials with Teflon-lined caps. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Inerting: Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) before sealing tightly.

  • Storage: Label the vials clearly with the name of the lipid, concentration, solvent, and date of preparation. Store them in a freezer at -20°C.

Visualizing the Handling Workflow

G Workflow for Handling 1-Hexacosanoyl-sn-glycero-3-phosphocholine cluster_storage Storage cluster_prep Preparation for Use storage_powder Store Powder at -20°C in glass vial with Teflon cap warm_to_rt Warm to Room Temperature (Crucial Step) storage_powder->warm_to_rt Retrieve from storage weigh Weigh Powder warm_to_rt->weigh dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve aliquot Aliquot into Glass Vials with Teflon Caps dissolve->aliquot inert Flush with Inert Gas (Argon or Nitrogen) aliquot->inert store_solution Store Aliquots at -20°C inert->store_solution

Sources

Technical Support Center: Lysophosphatidylcholine (LPC) Acyl Chain Migration

Author: BenchChem Technical Support Team. Date: March 2026

A definitive troubleshooting guide for researchers, scientists, and drug development professionals.

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter researchers whose lipidomics data, particularly regarding lysophosphatidylcholines (LPCs), is skewed by an invisible artifact: intramolecular acyl chain migration.

LPCs are critical bioactive lipids, but their structural analysis is notoriously difficult. When a phospholipase A1 (PLA1) cleaves a phosphatidylcholine, it generates an sn-2-acyl-LPC. However, during extraction, storage, or analysis, this acyl chain spontaneously migrates to the sn-1 position. If you do not actively suppress this migration, your analytical readouts will reflect an artificial equilibrium rather than the true biological state of your sample.

This guide is designed to provide you with the mechanistic understanding and self-validating protocols required to eliminate this artifact from your workflows.

The Scientist's Desk: The Mechanistic Reality of Acyl Migration

To stop acyl migration, you must first understand why it happens. The migration of an acyl chain from the sn-2 position to the sn-1 position of the glycerol backbone is driven by thermodynamics. The primary hydroxyl group at the sn-1 position is sterically less hindered and thermodynamically more stable than the secondary hydroxyl group at the sn-2 position.

At room temperature, the equilibrium between these two isomers heavily favors the sn-1-acyl-LPC at a ratio of approximately 9:1 [1][1]. This non-enzymatic transesterification proceeds via a cyclic orthoester transition state. It is highly sensitive to environmental factors and is catalyzed by both acidic and basic conditions .

AcylMigration A sn-2-acyl-LPC (Kinetically Formed) B Cyclic Orthoester Transition State A->B Nucleophilic Attack (Accelerated at pH > 6) B->A Reversible (Minor) C sn-1-acyl-LPC (Thermodynamically Stable) B->C Ring Opening (Favors 1-position) C->B Reversible (Minor, ~10%)

Intramolecular acyl migration mechanism from sn-2 to sn-1 position.

Field FAQs: Troubleshooting Common Experimental Anomalies

Q: I purchased a pure sn-2-palmitoyl-LPC standard, but my LC-MS/MS shows two distinct peaks, with the sn-1 isomer dominating. Why is my standard degrading? A: Your standard is undergoing solvent-mediated acyl migration during storage or reconstitution. Protic solvents (like methanol or water) facilitate the proton transfer required for the cyclic orthoester intermediate to form. To prevent this, always reconstitute sn-2 LPC standards in aprotic solvents (e.g., pure chloroform) and store them at -20°C or -80°C. Never leave them at room temperature in aqueous buffers for prolonged periods.

Q: Does the degree of saturation in the fatty acid chain affect the rate of migration? A: Yes, drastically. Saturated acyl chains (like 16:0) migrate much faster than polyunsaturated chains (like 22:6 DHA) [2][2]. Causality: The highly kinked structure of polyunsaturated fatty acids restricts the conformational flexibility of the glycerol backbone. This steric hindrance makes it geometrically unfavorable for the sn-1 hydroxyl group to attack the sn-2 carbonyl carbon, significantly raising the activation energy of the migration.

Table 1: Acyl Migration Kinetics in Aqueous Buffer (pH 7.4, 37°C)
Acyl Chain Species% Remaining (sn-2 isomer) after 8h% Remaining (sn-2 isomer) after 24hRelative Migration Kinetics
16:0 (Palmitoyl)~13%0%Very Fast
18:1 (Oleoyl)~29%0%Fast
20:4 (Arachidonoyl)>60%10%Slow
22:6 (DHA)>60%22%Very Slow

Data summarized from Sugasini & Subbaiah (2017) demonstrating the stability of polyunsaturated LPCs over saturated species[2].

Q: I am extracting LPCs from serum. Why is the migration so much faster than in my pure buffer experiments? A: You are observing the "Albumin Effect." Serum albumin strongly accelerates acyl migration [2][2]. Causality: Albumin possesses high-affinity hydrophobic binding pockets designed to transport fatty acids. When an sn-2 LPC binds to albumin, the hydrophobic acyl chain is sequestered. This binding event distorts the lipid's glycerol backbone, forcing the sn-1 hydroxyl and sn-2 ester into a highly reactive pre-transition state geometry, effectively catalyzing the transesterification.

Validated Workflows: The Zero-Migration Extraction Protocol

Standard Bligh and Dyer or Folch extractions are performed at neutral pH, which allows base-catalyzed migration to occur rapidly. To completely eliminate intra-molecular acyl migration, you must extract your samples at exactly pH 4.0 and 4°C [3][3].

Why pH 4.0? At physiological pH, unprotonated phosphate groups or ambient hydroxide ions act as general bases, increasing the nucleophilicity of the primary hydroxyl group. Dropping the pH to 4.0 protonates these groups, stalling the base-catalyzed attack. However, dropping the pH too low (e.g., pH < 3) will trigger acid-catalyzed transesterification and degrade plasmalogens [4][4]. Therefore, pH 4.0 is the thermodynamic sweet spot.

Step-by-Step Methodology (Self-Validating System)

To ensure your extraction system is trustworthy, it must be self-validating. You cannot simply assume migration didn't occur; you must prove it in every batch.

Step 1: Preparation of Extraction Solvent Prepare a solution of Methanol buffered to exactly pH 4.0 using 5 mM ammonium formate and formic acid. Pre-chill this solvent to 4°C.

Step 2: The Self-Validation Spike (Critical) Spike the chilled extraction solvent with 10 µM of a synthetic, non-endogenous internal standard: sn-2 17:0 LPC . Because 17:0 is not naturally occurring in mammalian tissue, it serves as an isolated tracer for migration.

Step 3: Quenching and Homogenization Place 100 mg of biological tissue into a pre-chilled 1.5 mL siliconized tube. Immediately add 9 volumes of the spiked, acidic methanol (pH 4.0, 4°C). Homogenize for 10 minutes at 4°C (e.g., using a Micro Smash system at 3,000 rpm) [3][3].

Step 4: Phase Separation Centrifuge the homogenate initially at 1,000 x g for 10 minutes at 4°C, followed by a high-speed spin of the supernatant at 21,500 x g for 10 minutes at 4°C to precipitate all proteins.

Step 5: LC-MS/MS Analysis & System Validation Analyze the supernatant using a reverse-phase LC column with an acidic mobile phase (e.g., 5 mM ammonium formate, pH 4.0). Validation Metric: Monitor the MRM transition for sn-1 17:0 LPC. If the area under the curve for the sn-1 17:0 isomer exceeds 5% of the total 17:0 signal, your extraction conditions have failed (likely due to localized pH buffering by the tissue matrix or insufficient cooling), and the biological sample data must be flagged.

Protocol S1 1. Sample Collection (Snap-freeze or keep at 4°C) S2 2. Quench & Extract Add Acidic Methanol (pH 4.0) S1->S2 S3 3. Homogenization (Micro Smash, 4°C, 10 min) S2->S3 S4 4. Phase Separation Centrifuge 21,500 x g at 4°C S3->S4 S5 5. LC-MS/MS Analysis (Maintain acidic mobile phase) S4->S5

Step-by-step zero-migration lipid extraction workflow for biological samples.

References[2] Plückthun A, Dennis EA. "Acyl and Phosphoryl Migration in Lysophospholipids: Importance in Phospholipid Synthesis and Phospholipase Specificity." uzh.ch. Click for Source[3] Sugasini D, Subbaiah PV. "Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species." plos.org.Click for Source[4] Makide K, et al. "Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS." nih.gov. Click for Source[1] D'Arrigo P, Servi S. "Synthesis of Lysophospholipids." mdpi.com. Click for Source[5] Zemski Berry KA, Murphy RC. "Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry." nih.gov. Click for Source

Sources

column chromatography vs recrystallization for C26:0 lyso-PC purification

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Choosing Your Purification Strategy: Column Chromatography vs. Recrystallization

The selection of an appropriate purification method is paramount for obtaining C26:0 lyso-PC of the desired purity and yield. Both column chromatography and recrystallization are viable techniques, each with distinct advantages and disadvantages.

Comparison of Purification Techniques for C26:0 Lyso-PC

FeatureColumn ChromatographyRecrystallization
Principle Differential partitioning of components between a stationary and mobile phase.[1][2]Differential solubility of the target compound and impurities in a solvent system at varying temperatures.[3]
Purity Can achieve high purity, often >99%, depending on the column and elution conditions.[4]Can yield very high purity, particularly effective at removing trace impurities if the correct solvent is chosen.[5]
Yield Can be optimized for high recovery, but some loss on the column is inevitable.[6]Yield can be variable and is often lower than chromatography due to the finite solubility of the product in the cold solvent.[7]
Scalability Readily scalable from analytical to preparative and industrial scales.[2][8]Can be challenging to scale up, as consistent cooling and crystal formation can be difficult to control in large volumes.
Time Can be a relatively fast process, especially with automated flash chromatography systems.[6][9]Can be time-consuming, as it often requires slow cooling to form pure crystals.[5]
Cost Can be expensive due to the cost of columns, solvents, and instrumentation.Generally more cost-effective, requiring basic laboratory glassware and solvents.[3]
Complexity Can be complex to develop a robust separation method, requiring optimization of stationary phase, mobile phase, and gradient.Conceptually simpler, but finding the ideal solvent or solvent system can be a trial-and-error process.[3]

In-Depth Guide to Column Chromatography for C26:0 Lyso-PC Purification

Column chromatography is a powerful and versatile technique for the separation and purification of lipids like C26:0 lyso-PC.[1][9] It relies on the differential partitioning of molecules between a solid stationary phase and a liquid mobile phase.[1][2]

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow prep Sample Preparation loading Sample Loading prep->loading column_prep Column Packing & Equilibration column_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis Purity Analysis (TLC/LC-MS) collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified C26:0 Lyso-PC evaporation->final_product

Caption: A typical workflow for the purification of C26:0 lyso-PC using column chromatography.

Detailed Protocol: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of C26:0 lyso-PC using normal-phase silica gel chromatography.

Materials:

  • Crude C26:0 lyso-PC extract

  • Silica gel 60 (230-400 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol, Water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 chloroform:methanol).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.

  • Equilibration: Wash the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude C26:0 lyso-PC in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A common gradient could be a stepwise increase from 5% to 50% methanol in chloroform.

  • Fraction Collection: Collect fractions of a defined volume.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 65:25:4 chloroform:methanol:water) to identify the fractions containing C26:0 lyso-PC.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the final product using a suitable analytical technique such as HPLC-MS/MS.[10]

Troubleshooting Guide: Column Chromatography
ProblemPotential Cause(s)Solution(s)
Poor Separation/Overlapping Peaks - Inappropriate mobile phase polarity.[11] - Column overloading. - Column channeling.- Optimize the solvent gradient. - Reduce the amount of sample loaded. - Repack the column carefully to ensure a uniform bed.
Low Yield/Recovery - Irreversible adsorption to the stationary phase.[11] - Sample degradation on the column.- Use a less active stationary phase (e.g., diol-bonded silica).[4] - Work at lower temperatures and use fresh, high-purity solvents.
Band Tailing - Strong interaction between the analyte and the stationary phase.[11] - Presence of highly polar impurities.- Add a small amount of a modifier (e.g., triethylamine or acetic acid) to the mobile phase. - Pre-purify the sample to remove interfering impurities.
Cracked or Dry Column Bed - Running the column dry. - Solvent incompatibility causing swelling or shrinking of the stationary phase.- Always keep the solvent level above the top of the stationary phase. - Ensure solvent miscibility when changing the mobile phase composition.
Frequently Asked Questions (FAQs): Column Chromatography
  • Q1: What is the best stationary phase for C26:0 lyso-PC purification?

    • A1: Silica gel is the most common stationary phase for normal-phase chromatography of phospholipids.[12] For challenging separations, diol-bonded silica can offer different selectivity and reduce irreversible adsorption.[4]

  • Q2: How do I choose the right mobile phase?

    • A2: A good starting point for normal-phase chromatography of lysophospholipids is a mixture of chloroform and methanol.[4][12] The polarity is adjusted by varying the ratio of these solvents. Adding a small amount of water or ammonia can improve peak shape.[12]

  • Q3: Can I reuse my chromatography column?

    • A3: While it is possible to wash and reuse silica gel columns, it is generally not recommended for high-purity applications, as residual impurities can affect subsequent separations.

In-Depth Guide to Recrystallization for C26:0 Lyso-PC Purification

Recrystallization is a powerful purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure C26:0 lyso-PC in a hot solvent and then allowing it to cool slowly, the C26:0 lyso-PC will crystallize out, leaving the impurities behind in the solution.

Experimental Workflow: Recrystallization

Recrystallization_Workflow dissolution Dissolution in Hot Solvent filtration Hot Filtration (optional) dissolution->filtration cooling Slow Cooling & Crystallization filtration->cooling collection Crystal Collection (Filtration) cooling->collection washing Washing with Cold Solvent collection->washing drying Drying of Crystals washing->drying final_product Purified C26:0 Lyso-PC Crystals drying->final_product

Caption: A step-by-step workflow for the purification of C26:0 lyso-PC via recrystallization.

Detailed Protocol: Single-Solvent Recrystallization

This protocol provides a general guideline for recrystallizing C26:0 lyso-PC. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude C26:0 lyso-PC

  • Recrystallization solvent (e.g., ethanol, acetone, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which C26:0 lyso-PC is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude C26:0 lyso-PC in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, for instance in a vacuum oven, to remove any residual solvent.

  • Purity Analysis: Assess the purity of the recrystallized product using an appropriate analytical method.

Troubleshooting Guide: Recrystallization
ProblemPotential Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.[7] - The solution is supersaturated.[7] - The cooling process was too rapid.[5]- Boil off some of the solvent. - Scratch the inside of the flask with a glass rod or add a seed crystal. - Allow the solution to cool more slowly.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The compound is too impure.- Use a lower-boiling solvent. - Pre-purify the sample using another technique (e.g., a quick filtration through a silica plug).
Low Yield - Too much solvent was used.[7] - The crystals were washed with too much cold solvent.[7] - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Use a minimal amount of ice-cold solvent for washing. - Ensure the filtration apparatus is pre-warmed.
Colored Crystals - Colored impurities are co-crystallizing.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Frequently Asked Questions (FAQs): Recrystallization
  • Q1: How do I choose the best solvent for recrystallization?

    • A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable. A trial-and-error approach with small amounts of the compound and various solvents is often necessary.

  • Q2: What is "oiling out" and how can I prevent it?

    • A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the compound is very impure or if the boiling point of the solvent is higher than the melting point of the compound. To prevent this, try using a lower-boiling solvent or pre-purifying the sample.

  • Q3: How can I improve the purity of my recrystallized product?

    • A3: Slow cooling is crucial for forming pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[5] A second recrystallization step can also significantly improve purity.

Purity Analysis of C26:0 Lyso-PC

Regardless of the purification method chosen, it is essential to verify the purity of the final C26:0 lyso-PC product. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of lysophosphatidylcholines.[13][10][14] This technique provides both quantitative information and structural confirmation.[15]

Key Analytical Parameters:

  • Purity: Determined by the peak area of C26:0 lyso-PC relative to the total peak area in the chromatogram.

  • Identity: Confirmed by the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern in the MS/MS spectrum.[16]

  • Quantification: Can be performed using an internal standard, such as a deuterated version of C26:0 lyso-PC (e.g., D4-C26:0-lyso-PC).[17][18]

Concluding Remarks

The choice between column chromatography and recrystallization for the purification of C26:0 lyso-PC depends on the specific requirements of the application, including the desired purity, yield, scale, and available resources. For achieving the highest purity on a smaller scale, recrystallization can be an excellent and cost-effective option. For larger quantities and more complex mixtures, column chromatography, particularly with automated systems, offers greater flexibility and scalability. A combination of both techniques, such as an initial purification by column chromatography followed by a final polishing step with recrystallization, can also be a highly effective strategy.

References

  • Phenomenex. (2025, December 12).
  • Carroll, K. K. (1961). Separation of Lipid Classes by Chromatography on Florisil. Journal of Lipid Research, 2(2), 135-141.
  • Sigma-Aldrich. (2011, October 11). Instructions & Troubleshooting for HybridSPE®-Phospholipid (PL)
  • Sigma-Aldrich. Instructions & Troubleshooting for HybridSPE®-Phospholipid Ultra Cartridge. Sigma-Aldrich.
  • MicroSolv Technology Corporation. (2025, June 9). Phospholipid Separations by HPLC - Tips & Suggestions.
  • Zuiveringstechnieken. Recrystallization: 5 Points That You Should Know. Zuiveringstechnieken.
  • Seong, G. H., et al. (2023). Determination of lysophosphatidylcholine using peroxidase-mimic PVP/PtRu nanozyme. Analytical and Bioanalytical Chemistry, 415(10), 2267-2275.
  • Cyberlipid.
  • Creative Proteomics. Lysophosphatidylcholine - Lipidomics.
  • Baba, T., et al. (2021). Characterization of Fatty Acyl Modifications in Phosphatidylcholines and Lysophosphatidylcholines via Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(2), 567-575.
  • AAT Bioquest. (2023, August 23). What are the advantages of column chromatography?.
  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • ResearchGate. (2025, August 6). Identification of lysophosphatidylcholine (LPC) and platelet activating factor (PAF) from PC12 cells and mouse cortex using liquid chromatography/multi-stage mass spectrometry (LC/MS3).
  • MilliporeSigma. Lysophosphatidylcholine Assay Kit (Colorimetric/Fluorometric). MilliporeSigma.
  • Byju's.
  • BenchChem. (2025). Technical Support Center: Best Practices for Working with Oxidized Phospholipids. BenchChem.
  • Membrane Solutions.
  • Haynes, C. A., & De Jesús, V. R. (2016). The stability of hexacosanoyl lysophosphatidylcholine in dried-blood spot quality control materials for X-linked adrenoleukodystrophy. Clinical Biochemistry, 49(6), 483-485.
  • ResearchGate. (2020, December). Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages.
  • Chemistry Stack Exchange. (2014, October 24). Recrystallization and purification techniques for getting a pure sample. Chemistry Stack Exchange.
  • Li, S., et al. (2006). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. AAPS PharmSciTech, 7(2), E1-E7.
  • University of Colorado Boulder.
  • University Digital Conservancy. Development of a thin-layer chromatography based method for structural analysis of phosphatidylcholine (PC). University Digital Conservancy.
  • Amsterdam UMC. C26:0-Lyso-PC. Amsterdam UMC.
  • Enfanos. C26:0 LysoPC. Enfanos.
  • ResearchGate. (2010, June 29). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids.
  • PubMed. (2010, June 29).
  • PubMed. (2006, February 7). Manipulating phospholipids for crystallization of a membrane transport protein. PubMed.
  • ResearchGate. An accumulation of Lyso-PC 26:0 in ALD patients and carriers. (A)....
  • Jaspers, Y. R., et al. (2020). Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders. Frontiers in Cell and Developmental Biology, 8, 715.
  • Klouwer, F. C. C., et al. (2017). Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders. Journal of Inherited Metabolic Disease, 40(5), 745-753.
  • Lumiprobe. C26:0-lysophosphatidylcholine (LPC) | CAS#:1213783-80-2. Lumiprobe.

Sources

Technical Support Center: Mitigating Ion Suppression for 26:0 Lyso-PC in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 26:0 Lysophosphatidylcholine (Lyso-PC) by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of ion suppression, ensuring accurate and reproducible quantification of this critical biomarker for X-linked adrenoleukodystrophy (X-ALD).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for 26:0 Lyso-PC analysis?

Ion suppression is a matrix effect where the signal of the analyte of interest, in this case, 26:0 Lyso-PC, is reduced due to the presence of other co-eluting components from the sample matrix.[4][5][6] In ESI, the analyte and matrix components compete for ionization.[4][7] When matrix components are at high concentrations, they can hinder the efficient formation of gas-phase ions of 26:0 Lyso-PC, leading to decreased sensitivity, inaccurate quantification, and poor reproducibility.[4][5][6] This is especially problematic in complex biological matrices like plasma or dried blood spots (DBS), which are rich in other lipids, salts, and proteins.[4][8]

Q2: What are the primary sources of ion suppression for 26:0 Lyso-PC?

The most significant sources of ion suppression in 26:0 Lyso-PC analysis are other, more abundant lipid classes, particularly other lysophosphatidylcholines and phosphatidylcholines (PCs).[4][9] These compounds have similar structures and often co-elute during reversed-phase chromatography, leading to direct competition for ionization.[4] The long, saturated acyl chain of 26:0 Lyso-PC also influences its ionization efficiency, as highly hydrophobic lipids tend to form aggregates that are not efficiently ionized.[10] Other matrix components like salts and detergents can also contribute by altering the physical properties of the ESI droplets, such as surface tension, which impedes the ionization process.[4][6]

Q3: How can I determine if ion suppression is affecting my 26:0 Lyso-PC measurements?

A standard method to assess ion suppression is the post-extraction spike analysis.[4] This involves comparing the signal response of 26:0 Lyso-PC spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the analyte in a pure solvent at the same concentration.[4][11]

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value significantly less than 100% indicates ion suppression. Another qualitative method is post-column infusion, where a constant flow of 26:0 Lyso-PC standard is introduced into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal upon injection of a matrix blank indicates the retention time at which suppressive components are eluting.[11][12]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) essential for accurate 26:0 Lyso-PC quantification?

Yes, using a SIL-IS is crucial for mitigating the effects of ion suppression.[7] An ideal internal standard for 26:0 Lyso-PC is its stable isotope-labeled counterpart, such as C26:0-d4-LPC.[1][13] This is because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[7][14] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1][5]

Troubleshooting Guide: Step-by-Step Solutions to Reduce Ion Suppression

Low or variable signal for 26:0 Lyso-PC is a classic indicator of ion suppression. This guide provides a systematic approach to diagnose and resolve the issue.

Step 1: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[5][12][15]

1.1. Advanced Sample Cleanup Techniques

Simple protein precipitation is often insufficient for removing phospholipids, which are major contributors to ion suppression.[5][9][16][17] Consider implementing more rigorous sample preparation methods.

Technique Principle Pros Cons
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.Highly selective, can effectively remove a wide range of interferences.[4][5]Method development can be time-consuming.
Liquid-Liquid Extraction (LLE) Partitions analytes between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can be effective for lipid analysis, separating them from polar matrix components.[4]Can be labor-intensive and may use large volumes of organic solvents.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with the removal of phospholipids via a zirconia-based sorbent.Highly effective at removing phospholipids, leading to significantly reduced ion suppression.[16][18][19]May be more expensive than other methods.
1.2. Detailed Protocol: Solid-Phase Extraction (SPE) for 26:0 Lyso-PC from Plasma

This protocol provides a general framework. Optimization may be required for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by precipitating proteins with 300 µL of methanol containing your internal standard (e.g., C26:0-d4-LPC).

    • Centrifuge and collect the supernatant.

    • Dilute the supernatant with 600 µL of water.

    • Load the entire diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the 26:0 Lyso-PC with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

Step 2: Enhance Chromatographic Separation

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of 26:0 Lyso-PC from co-eluting matrix components.[5][12][15]

2.1. Column and Mobile Phase Selection
  • Column Chemistry: C8 or C18 columns are commonly used for Lyso-PC analysis.[20] Experiment with different column chemistries to alter selectivity.

  • Mobile Phase Modifiers: The choice of mobile phase additive can influence ionization efficiency. Ammonium formate or formic acid are common choices for positive ion mode ESI.[21][22]

  • Gradient Optimization: A common issue is the co-elution of 26:0 Lyso-PC with a large, unresolved "hump" of more abundant phospholipids.[4] A shallower gradient can help to resolve the analyte from these interferences.[4]

2.2. Employing a Divert Valve

Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) and late-eluting, nonpolar components to waste.[4] This prevents them from entering the MS source, reducing contamination and potential ion suppression.[4]

Step 3: Adjust Mass Spectrometer and ESI Source Parameters

While less impactful than sample preparation and chromatography, optimizing MS source parameters can provide some benefit.[15]

  • Capillary Voltage: Optimize the capillary voltage to ensure stable spray and efficient ionization.

  • Gas Flow and Temperature: Adjust the nebulizing and drying gas flows and temperatures to promote efficient desolvation of the ESI droplets.

  • Alternative Ionization: If available, consider Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression than ESI.[4][5]

Visualizing the Workflow and Problem

Experimental Workflow for 26:0 Lyso-PC Analysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/DBS Sample Add_IS Add C26:0-d4-LPC IS Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation ESI_MS ESI-MS/MS Detection (MRM Mode) LC_Separation->ESI_MS Quantification Quantification (Analyte/IS Ratio) ESI_MS->Quantification

Caption: Workflow for 26:0 Lyso-PC analysis.

Mechanism of Ion Suppression in the ESI Source

G cluster_ideal Ideal Condition (No Suppression) cluster_suppressed Suppressed Condition Droplet_Ideal ESI Droplet with 26:0 Lyso-PC Ion_Ideal [26:0 Lyso-PC + H]+ Droplet_Ideal->Ion_Ideal Efficient Ionization Detector_Ideal MS Detector (Strong Signal) Ion_Ideal->Detector_Ideal Droplet_Suppressed ESI Droplet with 26:0 Lyso-PC (blue) & Matrix (red) Ion_Suppressed [26:0 Lyso-PC + H]+ Droplet_Suppressed->Ion_Suppressed Inefficient Ionization Matrix_Ion [Matrix + H]+ Droplet_Suppressed->Matrix_Ion Competition Detector_Suppressed MS Detector (Weak Signal) Ion_Suppressed->Detector_Suppressed

Caption: Ion suppression in the ESI source.

By following this comprehensive guide, you will be well-equipped to identify, troubleshoot, and mitigate ion suppression effects in your 26:0 Lyso-PC analyses, leading to more reliable and accurate results.

References

  • Bhattacharjee, R., et al. (2018). Liquid chromatography-tandem mass spectrometry method for estimation of a panel of lysophosphatidylcholines in dried blood spots for screening of X-linked adrenoleukodystrophy. Clinica Chimica Acta, 486, 153-159. [Link]

  • Chen, Y., et al. (2025). B-181 Second-tier newborn screening for X-linked adrenoleukodystrophy: development, validation, and clinical application of an LC-MS/MS method for the quantification of lysophosphatidylcholines. Oxford Academic. [Link]

  • Hubbard, W. C., et al. (2012). Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening. Clinica Chimica Acta, 413(19-20), 1539-1544. [Link]

  • Turgeon, C. T., et al. (2015). The Analysis of C26:0-Lysophosphatidylcholine for Detection of X-Linked Adrenoleukodystrophy Along With Amino Acids, Succinylacetone and Acylcarnitine in a Single Assay in the Genetic Disease Screening of Newborns. American Journal of Clinical Pathology, 143(1), 114-123. [Link]

  • Han, X., & Gross, R. W. (2012). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 53(7), 1243-1253. [Link]

  • Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Journal of Lipid Research, 52(11), 1935-1949. [Link]

  • Giesbers, A. P., et al. (2023). Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids. Analytical Chemistry, 95(5), 2897-2905. [Link]

  • Various Authors. (2018). Do you know ways to remove the ionic supresion?. ResearchGate. [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]

  • Kromidas, S. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Murphy, R. C. (2001). Analysis of Nonvolatile Lipids by Mass Spectrometry. Chemical Reviews, 101(2), 479-526. [Link]

  • Fuchs, B., et al. (2009). Electrospray ionization efficiency of different fatty acid compared to undecanoic acid. ResearchGate. [Link]

  • Separation Science Solutions Series. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science Online. [Link]

  • Alpha Apex. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Alpha Apex. [Link]

  • Taylor, P. J. (2003). Ion suppression in mass spectrometry. Clinical Biochemistry, 36(5), 335-344. [Link]

  • Jackson, S. N., et al. (2008). Desorption Electrospray Ionization Mass Spectrometry Analysis of Lipids after Two-Dimensional High-Performance Thin-Layer Chromatography. Analytical Chemistry, 80(13), 4817-4824. [Link]

  • Ye, M., & Trinh, A. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Yamada, T., et al. (2017). Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. Molecular Genetics and Metabolism Reports, 12, 115-118. [Link]

  • Yamada, T., et al. (2017). Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. ResearchGate. [Link]

  • Yamada, T., et al. (2017). Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 26:0 Lyso-PC as a Superior Biomarker in Mouse Models of X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working on X-linked adrenoleukodystrophy (X-ALD), the selection of a reliable biomarker in preclinical mouse models is paramount. This guide provides an in-depth comparison of 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine (26:0 Lyso-PC) and its traditional counterpart, hexacosanoic acid (C26:0), a very long-chain fatty acid (VLCFA). We will delve into the biochemical rationale for the superiority of 26:0 Lyso-PC, present supporting experimental data from murine studies, and provide detailed protocols for its accurate quantification.

The Biochemical Rationale: Beyond VLCFA Accumulation

X-ALD is an inherited metabolic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP.[1][2] This protein is responsible for transporting VLCFA-CoA esters into peroxisomes for β-oxidation.[3][4] A defect in ALDP leads to the accumulation of VLCFAs, particularly C26:0, in various tissues and bodily fluids.[5][6] For decades, the measurement of C26:0 in plasma has been the gold standard for diagnosing X-ALD.[6]

However, plasma VLCFA levels have significant limitations, particularly in predicting disease severity and identifying female carriers, of whom 15-20% may present with normal C26:0 levels.[1][7] This has driven the search for more sensitive and reliable biomarkers. The accumulation of VLCFAs leads to their incorporation into more complex lipids, including lysophosphatidylcholines.[8] The formation of 26:0 Lyso-PC is a downstream consequence of the primary metabolic defect in X-ALD. Recent evidence strongly suggests that 26:0 Lyso-PC is a more sensitive and specific biomarker for X-ALD than C26:0 VLCFA.[1][7][8]

dot

cluster_peroxisome Peroxisome beta_oxidation β-oxidation VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) ALDP ALDP (ABCD1) VLCFA_CoA->ALDP Transport ALDP->beta_oxidation Enables VLCFA_accum VLCFA Accumulation (e.g., C26:0) ALDP->VLCFA_accum Deficiency leads to LysoPC_formation Incorporation into Lysophosphatidylcholine VLCFA_accum->LysoPC_formation LysoPC_26_0 26:0 Lyso-PC LysoPC_formation->LysoPC_26_0

Caption: Biochemical pathway illustrating the impact of ALDP deficiency.

Comparative Analysis in Abcd1 Knockout Mouse Models

The Abcd1 knockout mouse model is a cornerstone for preclinical X-ALD research, recapitulating the core biochemical defects of the human disease, including the accumulation of VLCFAs.[9][10] Crucially, studies in these models have demonstrated the superior sensitivity of 26:0 Lyso-PC as a biomarker.

One pivotal study compared the levels of C26:0 and 26:0 Lyso-PC in wild-type and Abcd1 knockout mice, as well as in a more severe model with enhanced VLCFA synthesis (Abcd1-/-;Cnp-ELOVL1+/-).[11] The results, summarized in the table below, clearly illustrate the dramatic increase in 26:0 Lyso-PC in the central nervous system (CNS) of the knockout mice, which is more pronounced than the increase in total C26:0.

BiomarkerTissueWild-Type (Relative Levels)Abcd1 Knockout (Fold Increase)Abcd1-/-;Cnp-ELOVL1+/- (Fold Increase)
C26:0 Brain1~7Not Reported
Spinal Cord1~8Not Reported
26:0 Lyso-PC Brain1~4~13
Spinal Cord1~6~24
Blood Spot1~6~17

Data adapted from a study on new biomarkers for X-ALD in mice and humans.[11][12]

These findings are significant for several reasons:

  • Enhanced Sensitivity: The fold-increase of 26:0 Lyso-PC is substantially higher than that of C26:0, especially in the more severe mouse model, indicating its potential to reflect disease severity more accurately.

  • CNS Correlation: The study also revealed that blood spot levels of 26:0 Lyso-PC in mice correlate with the levels found in the brain and spinal cord.[11] This is a critical feature for a biomarker, as it allows for less invasive monitoring of CNS pathology.

  • Diagnostic Utility: In contrast to the significant elevation of 26:0 Lyso-PC in blood spots of Abcd1 knockout mice, total plasma C26:0 levels were not found to be increased compared to wild-type mice, further emphasizing the superior diagnostic utility of 26:0 Lyso-PC in this preclinical model.[11]

Experimental Protocols for 26:0 Lyso-PC Quantification in Mouse Tissues

Accurate and reproducible quantification of 26:0 Lyso-PC is essential for its validation as a biomarker. The following is a comprehensive protocol for the extraction and analysis of 26:0 Lyso-PC from mouse tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[13]

dot

start Start: Mouse Tissue (Brain, Spinal Cord, Blood Spot) homogenization 1. Tissue Homogenization start->homogenization extraction 2. Lipid Extraction (e.g., Folch Method) homogenization->extraction evaporation 3. Solvent Evaporation extraction->evaporation reconstitution 4. Reconstitution in Injection Solvent evaporation->reconstitution analysis 5. LC-MS/MS Analysis reconstitution->analysis quantification 6. Data Analysis & Quantification analysis->quantification

Caption: Experimental workflow for 26:0 Lyso-PC quantification.

1. Tissue Homogenization

  • For brain and spinal cord tissue, accurately weigh the frozen tissue sample.

  • Add a lysis buffer (e.g., water) and a stainless steel bead to the tissue in a suitable tube.[13]

  • Homogenize the tissue using a mechanical homogenizer (e.g., Qiagen TissueLyser II) until a uniform homogenate is achieved.[13]

  • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay) for normalization purposes.[13]

2. Lipid Extraction

This protocol is based on the widely used Folch method for lipid extraction.[8]

  • To a known amount of tissue homogenate (e.g., equivalent to 1 mg of protein), add a 2:1 (v/v) mixture of chloroform:methanol.

  • Spike the sample with a known amount of an internal standard, such as C26:0-d4 Lyso-PC, for accurate quantification.

  • Vortex the mixture thoroughly for 2-5 minutes.

  • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

  • Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

3. Solvent Evaporation and Reconstitution

  • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of acetonitrile and isopropanol.[8]

4. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C8 or C18 reverse-phase column to separate 26:0 Lyso-PC from other lipid species. A gradient elution with mobile phases containing ammonium formate or acetate is commonly employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for sensitive and specific detection of 26:0 Lyso-PC and its internal standard. The precursor-to-product ion transitions for 26:0 Lyso-PC (m/z 636.6 -> 184.1) and C26:0-d4 Lyso-PC (m/z 640.6 -> 184.1) are typically monitored.

5. Data Analysis and Quantification

  • Integrate the peak areas of the analyte (26:0 Lyso-PC) and the internal standard.

  • Calculate the concentration of 26:0 Lyso-PC in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 26:0 Lyso-PC.

Building a Self-Validating System: Causality and Trustworthiness

The robustness of 26:0 Lyso-PC as a biomarker relies on a self-validating experimental system. Here’s how to ensure trustworthiness in your results:

  • Internal Standards are Non-Negotiable: The use of a stable isotope-labeled internal standard (e.g., C26:0-d4 Lyso-PC) is critical. It accounts for variations in sample extraction efficiency and matrix effects during mass spectrometry analysis, ensuring the accuracy of quantification.

  • Quality Control Samples: Always include quality control (QC) samples at low, medium, and high concentrations within each analytical run. These QCs, prepared from a pooled matrix similar to your study samples, monitor the precision and accuracy of the assay over time.

  • Linearity and Sensitivity: Establish the linear range of your assay by running a calibration curve with each batch of samples. The lower limit of quantification (LLOQ) should be determined to ensure the assay is sensitive enough to detect baseline levels in wild-type animals.

  • Specificity: The use of LC-MS/MS in MRM mode provides high specificity. However, it's good practice to monitor for potential interferences from the sample matrix, especially when analyzing complex tissues like the brain.

Conclusion: A Clear Path Forward for Preclinical X-ALD Research

The evidence from studies in Abcd1 knockout mouse models strongly supports the validation of 26:0 Lyso-PC as a superior biomarker to the traditional C26:0 VLCFA. Its enhanced sensitivity, correlation with CNS levels in peripheral samples, and clear distinction between wild-type and knockout animals make it an invaluable tool for preclinical research. By employing the robust and validated experimental protocols outlined in this guide, researchers and drug development professionals can confidently utilize 26:0 Lyso-PC to assess disease progression and evaluate the efficacy of novel therapeutic interventions for X-linked adrenoleukodystrophy.

References

  • van de Beek, M. C., Dijkstra, I. M., van Lenthe, H., Ofman, R., Goldhaber-Pasillas, D., Schauer, N., ... & Kemp, S. (2016). C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man. PLOS ONE, 11(4), e0154597. [Link]

  • Huffnagel, I. C., van de Beek, M. C., Rike, C. H., van der Knaap, M. S., Poll-The, B. T., & Kemp, S. (2017). Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy. Molecular Genetics and Metabolism, 122(4), 188-193. [Link]

  • Wierzbicki, A. S. (2021). Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need. International Journal of Molecular Sciences, 22(24), 13247. [Link]

  • Kemp, S., & Wanders, R. J. (2007). X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment. Journal of Inherited Metabolic Disease, 30(2), 105-121. [Link]

  • Janssen, A., van de Beek, M. C., Dijkstra, I. M., & Kemp, S. (2020). Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy. Journal of Clinical Investigation, 130(3), 1338-1351. [Link]

  • van de Beek, M. C., van der Ploeg, A. T., & Kemp, S. (2020). Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders. Frontiers in Cell and Developmental Biology, 8, 690. [Link]

  • Klouwer, F. C. C., van de Beek, M. C., & Kemp, S. (2024). Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy. medRxiv. [Link]

  • Kim, J. Y., & Kim, K. H. (2021). Structures of the human peroxisomal fatty acid transporter ABCD1 in a lipid environment. Proceedings of the National Academy of Sciences, 118(36), e2108700118. [Link]

  • Weinhofer, I., Zierfuss, B., Hametner, S., Wagner, M., Popitsch, N., & Forss-Petter, S. (2023). ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis. Biomolecules, 13(9), 1333. [Link]

  • Thevanesan, N., & Kemp, S. (2021). Peroxisomal ABC Transporters: An Update. International Journal of Molecular Sciences, 22(11), 6046. [Link]

  • Chen, Y., & Liu, Z. (2022). Structural and functional insights of the human peroxisomal ABC transporter ALDP. eLife, 11, e75039. [Link]

  • van de Beek, M. C., van der Ploeg, A. T., & Kemp, S. (2020). Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders. Frontiers in Cell and Developmental Biology, 8, 690. [Link]

  • Galea, E., & Launay, N. (2012). Functional genomic analysis unravels a metabolic-inflammatory interplay in adrenoleukodystrophy. Human Molecular Genetics, 21(11), 2463-2476. [Link]

  • van de Beek, M. C., Gootjes, J., van der Ploeg, A. T., & Kemp, S. (2017). Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders. Journal of Inherited Metabolic Disease, 40(5), 723-730. [Link]

  • van de Beek, M. C., Dijkstra, I. M., van Lenthe, H., Ofman, R., Goldhaber-Pasillas, D., Schauer, N., ... & Kemp, S. (2016). Generation and characterization of Abcd1;Cnp-ELOVL1 mice. ResearchGate. [Link]

  • Shimada, Y., et al. (2017). Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. Molecular Genetics and Metabolism Reports, 12, 59-63. [Link]

  • Lu, J. F., Lawler, A. M., Watkins, P. A., Powers, J. M., Moser, A. B., Moser, H. W., & Smith, K. D. (1997). A mouse model for X-linked adrenoleukodystrophy. Proceedings of the National Academy of Sciences, 94(17), 9366-9371. [Link]

  • Moser, A. B., & Jones, R. O. (2009). Biochemical Aspects of X-Linked Adrenoleukodystrophy. Seminars in Pediatric Neurology, 16(3), 123-130. [Link]

  • Texas Department of State Health Services. (n.d.). Newborn Screening ACT Sheet - Elevated C26:0 Lysophosphatidylcholine - X-linked Adrenoleukodystrophy (X-ALD). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for C26:0 Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of C26:0 Lyso-PC and the Imperative for Methodological Harmony

Hexacosanoyl lysophosphatidylcholine (C26:0 lyso-PC) has emerged as a pivotal biomarker for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD), a debilitating inherited metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs).[1][2] The accurate quantification of C26:0 lyso-PC in biological matrices, most commonly dried blood spots (DBS), is therefore not merely an analytical exercise; it is a critical component of newborn screening programs and clinical diagnostics that directly impacts patient outcomes.[3][4]

As analytical methods evolve and studies expand across multiple laboratories, the need for robust, reliable, and comparable data becomes paramount. This is where cross-validation of analytical methods moves from a procedural formality to a scientific necessity. Whether transferring a well-established method to a new facility, comparing a novel high-throughput technique against a gold standard, or pooling data from a multi-site clinical trial, cross-validation ensures that the data, regardless of its origin, speaks the same quantitative language.

This guide provides an in-depth comparison of the principles and practices for the cross-validation of analytical methods for C26:0 lyso-PC. It is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the integrity and comparability of bioanalytical data. We will delve into the established gold-standard method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a framework for its rigorous cross-validation against other methods or laboratories, grounded in regulatory expectations and field-proven insights.

The Gold Standard: A Deep Dive into LC-MS/MS for C26:0 Lyso-PC Analysis

The quantification of C26:0 lyso-PC is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers unparalleled sensitivity and specificity, which are crucial for distinguishing the low physiological concentrations of C26:0 lyso-PC from a complex biological matrix and identifying the significantly elevated levels in affected individuals.[1][2][4]

Why LC-MS/MS? The Causality Behind the Choice
  • Specificity: The chromatographic separation step (LC) isolates C26:0 lyso-PC from other structurally similar lysophosphatidylcholines and isobaric interferences that could lead to false positives.[5] The subsequent tandem mass spectrometry (MS/MS) provides a second layer of specificity by monitoring a unique precursor-to-product ion transition for C26:0 lyso-PC.

  • Sensitivity: LC-MS/MS methods can achieve limits of quantification in the low nanomolar to picomolar range, which is essential for accurately measuring the baseline levels of C26:0 lyso-PC in healthy individuals and reliably detecting the pathological elevations in X-ALD patients.[4]

  • Robustness: Once validated, LC-MS/MS methods are highly robust and can be applied to a large number of samples, making them ideal for newborn screening programs and large-scale clinical studies.[3]

The general workflow for LC-MS/MS analysis of C26:0 lyso-PC is depicted below:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 DBS Punch / Plasma Aliquot s2 Addition of Internal Standard (e.g., d4-C26:0 lyso-PC) s1->s2 s3 Protein Precipitation / Liquid-Liquid Extraction s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Injection into LC System s4->a1 a2 Chromatographic Separation (e.g., Reversed-Phase C18) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Figure 1: General workflow for the quantification of C26:0 lyso-PC by LC-MS/MS.

The Imperative of Cross-Validation: Ensuring Data Comparability

Cross-validation is the formal process of comparing two or more bioanalytical methods to determine if they provide equivalent quantitative results for the same analyte in a given biological matrix.[7] According to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary in several scenarios.[7][8]

When is Cross-Validation Mandatory?

  • Inter-laboratory Comparison: When sample analysis within a single study is conducted at more than one laboratory.[7]

  • Method Transfer: When a validated bioanalytical method is transferred from one laboratory to another.

  • Change in Analytical Method: When data from different validated methods are to be compared or combined, for instance, when a high-throughput screening method is used for early-phase studies and a more rigorous LC-MS/MS method is used for later-phase clinical trials.

  • Change in Platform or Instrumentation: When there is a significant change in the analytical platform, such as switching from one type of mass spectrometer to another.

The overarching goal of cross-validation is to ensure the integrity of bioanalytical data, which is foundational to making critical decisions in drug development and patient care.[8]

The logical flow of a cross-validation study is outlined below:

cluster_execution Experimental Execution p1 Define Need for Cross-Validation (e.g., Multi-site study, Method Transfer) p2 Establish Acceptance Criteria (Based on Regulatory Guidance) p1->p2 p3 Select Validation Samples (QCs and Incurred Samples) p2->p3 e1 Analyze QCs and Incurred Samples at Lab A (Method A) p3->e1 e2 Analyze QCs and Incurred Samples at Lab B (Method B) p3->e2 d1 Compare Results from Both Labs/Methods e1->d1 e2->d1 d2 Calculate Percent Difference d1->d2 d3 Evaluate Against Acceptance Criteria d2->d3 r1 Successful Cross-Validation: Methods are Comparable d3->r1 Pass r2 Failed Cross-Validation: Investigate Discrepancies d3->r2 Fail

Figure 2: Logical workflow for the cross-validation of analytical methods.

A Practical Guide to Cross-Validation Experimental Design

A successful cross-validation study is built on a foundation of well-designed experiments. The following sections outline the key components of a comprehensive cross-validation protocol for C26:0 lyso-PC.

Experiment 1: Comparative Analysis of Quality Control (QC) Samples

The cornerstone of any cross-validation is the analysis of shared QC samples. These are samples prepared from a pooled matrix (e.g., whole blood) and spiked with known concentrations of C26:0 lyso-PC.

Protocol:

  • Prepare a set of QC samples at a minimum of three concentration levels: low, medium, and high. These should cover the expected range of concentrations in study samples.

  • Divide the QC samples into two sets.

  • Ship one set to each of the two laboratories (or analyze by each of the two methods).

  • Each laboratory should analyze the QC samples in replicate (e.g., n=6) in a single analytical run.

  • Calculate the mean concentration and precision (%CV) for each QC level at each laboratory/method.

Data Interpretation & Acceptance Criteria: The mean concentration of the QCs obtained by the two laboratories/methods should be within a pre-defined percentage of each other. A common acceptance criterion is that the difference between the means should be ≤ 20% for at least two-thirds of the QC samples.

QC LevelLab A Mean (nmol/L)Lab B Mean (nmol/L)% DifferencePass/Fail
Low QC5.25.55.6%Pass
Mid QC50.848.9-3.8%Pass
High QC155.2162.14.4%Pass

Table 1: Example Data for Comparative Analysis of QC Samples

Experiment 2: Analysis of Incurred (Authentic) Samples

While QCs are excellent for assessing the analytical performance of a method, they do not fully represent the complexity of authentic study samples. Therefore, the analysis of incurred samples is a critical component of cross-validation.

Protocol:

  • Select a set of at least 20 incurred samples from the study population. These samples should be representative of the concentration range observed in the study.

  • Analyze the samples at the first laboratory/method.

  • The samples are then shipped to the second laboratory (or analyzed by the second method).

  • The results from the two analyses are then compared.

Data Interpretation & Acceptance Criteria: The results from the two laboratories/methods should be within 20% of their mean for at least 67% of the samples.

Sample IDLab A Result (nmol/L)Lab B Result (nmol/L)Mean (nmol/L)% Difference from MeanPass/Fail
0018.99.39.14.4%Pass
002112.4105.8109.16.0%Pass
00325.628.126.859.3%Pass
..................
02045.155.950.521.4%Fail

Table 2: Example Data for Incurred Sample Reanalysis

Detailed Experimental Protocol: LC-MS/MS Analysis of C26:0 Lyso-PC in Dried Blood Spots

This protocol provides a detailed, step-by-step methodology for the extraction and analysis of C26:0 lyso-PC from DBS, which can be used as a baseline for cross-validation studies.

Materials:

  • C26:0 lyso-PC analytical standard

  • d4-C26:0 lyso-PC internal standard

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • Whole blood for QC preparation

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of C26:0 lyso-PC in methanol.

    • Prepare a 1 mg/mL stock solution of d4-C26:0 lyso-PC in methanol.

    • From the stock solutions, prepare working solutions for calibration standards and QC samples by serial dilution in methanol.

    • Prepare a working internal standard solution of d4-C26:0 lyso-PC at an appropriate concentration in methanol.

  • Sample Preparation:

    • Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well plate.

    • To each well, add 100 µL of the working internal standard solution.

    • Seal the plate and shake for 30 minutes at room temperature.

    • Transfer 50 µL of the extract to a new 96-well plate.

    • Add 50 µL of mobile phase (50:50 methanol/acetonitrile with 5 mM ammonium acetate) to each well.

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with 50:50 methanol/acetonitrile containing 5 mM ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode is often preferred for its specificity.[1]

    • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for C26:0 lyso-PC and d4-C26:0 lyso-PC.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of C26:0 lyso-PC in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Perspectives

The cross-validation of analytical methods for C26:0 lyso-PC is a non-negotiable aspect of ensuring data quality and comparability in both clinical and research settings. By adhering to the principles and protocols outlined in this guide, laboratories can confidently generate reliable data that can be compared and combined, ultimately leading to a better understanding of X-ALD and improved patient care.

As new analytical technologies emerge, the principles of cross-validation will remain a cornerstone of good scientific practice. Future developments may include the cross-validation of LC-MS/MS methods with novel techniques such as high-resolution mass spectrometry or even direct-to-MS screening methods. Regardless of the technology, the fundamental goal will always be the same: to ensure that the data is accurate, precise, and, most importantly, comparable.

References

  • Haynes, C. A., & De Jesus, V. R. (2012). Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening. Clinica Chimica Acta, 413(15-16), 1217–1221. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Turgeon, C. T., et al. (2015). A pilot study of newborn screening for X-linked adrenoleukodystrophy based on liquid chromatography-tandem mass spectrometry method for detection of C26:0-lysophosphatidylcholine in dried blood spots. Clinica Chimica Acta, 450, 198–202. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Hubbard, W. C., et al. (2009). Newborn screening for X-linked adrenoleukodystrophy (X-ALD): validation of a combined liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. Molecular Genetics and Metabolism, 97(3), 212–220. [Link]

  • Jaspers, Y. R. J., et al. (2020). Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders. Frontiers in Cell and Developmental Biology, 8, 690. [Link]

  • The FORGE AHEAD Consortium. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-6. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Lee, J., et al. (2016). A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS. Annals of Laboratory Medicine, 36(2), 131–137. [Link]

  • van der Sluijs, F. H., et al. (2022). Newborn Screen for X-Linked Adrenoleukodystrophy Using Flow Injection Tandem Mass Spectrometry in Negative Ion Mode. International Journal of Neonatal Screening, 8(2), 25. [Link]

  • Huffnagel, I. C., et al. (2017). Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy. Molecular Genetics and Metabolism, 122(4), 209–215. [Link]

Sources

Comprehensive Comparison Guide: 1-Hexacosanoyl-sn-glycero-3-phosphocholine vs. its 2-Acyl Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of lipidomics and biomarker development, 1-Hexacosanoyl-sn-glycero-3-phosphocholine (1-26:0 LysoPC) is recognized as a critical bioactive lipid and the gold-standard diagnostic biomarker for X-linked adrenoleukodystrophy (X-ALD)[1][2]. However, its structural counterpart, the 2-acyl isomer (2-26:0 LysoPC) , plays an equally vital but distinct role as a transient metabolic intermediate[3].

For researchers and drug development professionals, distinguishing between these two isomers is a significant analytical challenge. Because the 2-acyl isomer is thermodynamically unstable, it rapidly undergoes non-enzymatic intra-molecular acyl migration to form the 1-acyl isomer[4][5]. This guide objectively compares the biological activity, thermodynamic stability, and analytical workflows required to accurately study 1-26:0 LysoPC and its 2-acyl isomer.

Structural Biochemistry & Isomerization Dynamics

The fundamental difference between these two isomers lies in the esterification site of the hexacosanoic acid (C26:0) on the glycerol backbone:

  • 1-26:0 LysoPC: The C26:0 very long-chain fatty acid (VLCFA) is esterified at the sn-1 position (primary hydroxyl). This configuration is sterically unhindered and thermodynamically stable.

  • 2-26:0 LysoPC: The C26:0 fatty acid is esterified at the sn-2 position (secondary hydroxyl).

The Mechanics of Acyl Migration

In aqueous solutions at physiological pH (pH ~7.4) and temperature (37°C), 2-acyl lysophospholipids are kinetically active. The free primary hydroxyl group at the sn-1 position acts as a nucleophile, attacking the ester carbonyl carbon at the sn-2 position. This intra-molecular acyl migration rapidly shifts the fatty acid to the sn-1 position[4].

At equilibrium, this spontaneous migration results in a mixture heavily favoring the stable isomer (approximately 90% 1-acyl to 10% 2-acyl)[4][5].

AcylMigration A 2-26:0 LysoPC (Kinetically Active) B Intra-molecular Acyl Migration (Nucleophilic Attack) A->B pH > 5, Temp > 4°C C 1-26:0 LysoPC (Thermodynamically Stable) B->C Spontaneous Shift D Equilibrium Mixture (~90% 1-acyl : 10% 2-acyl) C->D Equilibrium Reached

Thermodynamic acyl migration from 2-26:0 LysoPC to 1-26:0 LysoPC.

Biological Significance & Metabolic Roles

While they share the same mass-to-charge ratio (m/z 636.5 for[M+H]+), their biological roles are highly distinct.

1-26:0 LysoPC (The Biomarker): In X-ALD, mutations in the ABCD1 gene impair the transport of VLCFA-CoA into peroxisomes for beta-oxidation. As a result, VLCFAs accumulate in the cytosol and are incorporated into complex lipids. 1-26:0 LysoPC is the most prominently elevated lipid in this cascade, making it the primary target for newborn screening of X-ALD via dried blood spots (DBS)[1][2].

2-26:0 LysoPC (The Intermediate): Recent lipidomic discoveries have elucidated the synthetic machinery behind C26:0-LPC. Lysophospholipid acyltransferase 10 (LPLAT10/LPEAT2) has been identified as the enzyme responsible for producing phosphatidylcholine (PC) with a C26:0 moiety. Crucially, LPLAT10 achieves this by specifically transferring C26:0-CoA into 2-acyl-LPC [3]. Therefore, the 2-acyl isomer serves as a critical biological acceptor and precursor, rather than a stable circulating end-product.

Comparative Data Summary

Feature1-Hexacosanoyl-sn-glycero-3-phosphocholine2-Hexacosanoyl-sn-glycero-3-phosphocholine
Acyl Position sn-1 (Primary hydroxyl)sn-2 (Secondary hydroxyl)
Thermodynamic Stability High (Stable end-product)Low (Prone to rapid migration)
Aqueous Equilibrium Ratio ~90%~10%
Primary Biological Role Diagnostic biomarker for X-ALD[1][2]Metabolic intermediate; C26:0-CoA acceptor[3]
Precursor Enzyme Phospholipase A2 (PLA2) cleavage of PCPhospholipase A1 (PLA1) cleavage of PC
Exact Mass[M+H]+ 636.5489 Da636.5489 Da

Analytical Workflows: Overcoming Acyl Migration

To accurately quantify the in vivo ratio of 1-acyl to 2-acyl isomers, researchers must arrest acyl migration during sample extraction. Standard Folch or Bligh & Dyer lipid extractions utilize neutral or slightly basic conditions, which artificially catalyze the migration of the sn-2 acyl group to the sn-1 position, destroying the true biological ratio.

The Causality of pH Stabilization: The rate of acyl migration is heavily pH-dependent, reaching a kinetic minimum between pH 4.0 and 5.0. By extracting lipids in an acidic buffer at 4°C, the reactive primary hydroxyl group is protonated, neutralizing its nucleophilicity and effectively "freezing" the isomers in their native state[5].

Protocol: Isomer-Preserving Lipid Extraction and LC-MS/MS Analysis

This self-validating protocol ensures that the detected 2-acyl LPC levels reflect true biological abundance rather than sample preparation artifacts.

Step 1: Sample Quenching

  • Homogenize biological samples (e.g., X-ALD fibroblasts or plasma) in ice-cold 0.1 M citric acid buffer, rigorously adjusted to pH 4.0.

  • Causality: Immediate acidification drops the microenvironment to the kinetic minimum for acyl migration, preventing the sn-1 hydroxyl from attacking the sn-2 ester bond[5].

Step 2: Cold Organic Extraction

  • Add a mixture of chloroform/methanol (2:1, v/v) pre-chilled to 4°C.

  • Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Causality: Low temperatures restrict the kinetic energy required to overcome the activation barrier of isomerization.

Step 3: Organic Phase Recovery

  • Carefully extract the lower organic phase.

  • Evaporate the solvent under a gentle stream of nitrogen gas at room temperature (do not exceed 25°C).

  • Critical Warning: Never use heated centrifugal evaporation, as thermal energy will rapidly induce acyl migration even in dried films.

Step 4: Chromatographic Separation

  • Reconstitute the dried lipid film in an LC-compatible solvent (e.g., methanol/water 9:1) immediately prior to injection.

  • Utilize a reverse-phase C18 column coupled with Trapped Ion Mobility Spectrometry (TIMS) or targeted LC-MS/MS. Isomers share identical fragmentation patterns; therefore, chromatographic baseline separation of the sn-1 and sn-2 peaks prior to collision-induced dissociation is mandatory[1].

ExtractionWorkflow S1 Biological Sample (e.g., Fibroblasts / DBS) S2 Acidic Extraction (Citric Acid Buffer, pH 4.0, 4°C) S1->S2 Add cold buffer S3 Migration Arrested (Isomer Ratio Preserved) S2->S3 Quench nucleophilicity S4 LC-MS/MS Analysis (Chromatographic Separation) S3->S4 Inject to LC column

pH-stabilized extraction workflow to prevent artifactual LysoPC isomerization.

Conclusion

While 1-Hexacosanoyl-sn-glycero-3-phosphocholine (1-26:0 LysoPC) remains the definitive clinical marker for peroxisomal disorders like X-ALD, its 2-acyl isomer is a critical, albeit transient, piece of the VLCFA metabolic puzzle. By understanding the thermodynamic drivers of acyl migration and implementing pH-stabilized extraction protocols, researchers can accurately map the distinct biological pathways these two isomers govern.

References

  • Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC National Institutes of Health (NIH)[Link]

  • Phosphatidylcholine with C26:0-moiety, a precursor of a diagnostic marker for X-ALD, is synthesized by LPLAT10/LPEAT2 - PubMed National Institutes of Health (NIH) [Link]

  • Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening ResearchGate [Link]

  • Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species PLOS One [Link]

  • Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC National Institutes of Health (NIH) [Link]

Sources

Ether-Linked vs. Ester-Linked Very Long-Chain Phospholipids: A Structural and Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipid nanotechnology, I frequently observe formulation teams defaulting to standard ester-linked phospholipids without evaluating the biophysical advantages of ether-linked alternatives. For very long-chain phospholipids (VLC-PLs)—characterized by hydrophobic tails exceeding 20 carbons—the chemical linkage connecting the tails to the glycerol backbone fundamentally dictates membrane mechanics, hydration, and in vivo stability.

This guide objectively compares the biophysical performance of ether-linked ( C−O−C ) versus ester-linked ( C−O−C=O ) VLC-PLs, providing the mechanistic causality and validated experimental protocols necessary for advanced drug delivery and lipid nanoparticle (LNP) design.

Mechanistic Divergence: The Causality of Linkage Chemistry

The functional differences between ether and ester lipids stem entirely from a highly localized chemical perturbation: the presence or absence of the carbonyl oxygen at the sn-1 and/or sn-2 positions of the glycerol backbone[1].

Interfacial Hydration and Dipole Potential

Ester-linked lipids (e.g., DPPC) possess a carbonyl oxygen that acts as a strong hydrogen-bond acceptor. This orchestrates a highly structured network of interfacial water molecules and generates a significant membrane dipole potential (typically 400–500 mV). In contrast, ether-linked lipids (e.g., DHPC, plasmalogens) lack this carbonyl group[2]. The absence of this hydrogen-bond acceptor alters the hydration shell, significantly reducing the dipole potential. This biophysical shift directly impacts the insertion thermodynamics of charged small molecules and penetrating peptides.

Hydrophobic Packing and Permeability

Because ether linkages are less bulky and less polar than ester linkages, ether-linked VLC-PLs allow for closer apposition of the hydrocarbon chains in the hydrophobic core[3]. This tighter packing increases the mechanical stiffness of the bilayer and reduces the free volume available for water diffusion, resulting in measurably lower water permeability.

Enzymatic and Chemical Stability

From a pharmacokinetic perspective, ester bonds are highly susceptible to hydrolysis by phospholipases (PLA1 and PLA2) and are unstable in highly acidic or basic microenvironments. Ether bonds, however, are chemically robust and completely unrecognized by standard lipases[1]. Substituting ester-linked VLC-PLs with ether-linked analogs provides a causal mechanism to extend the circulation half-life of liposomes and prevent premature payload leakage in harsh biological environments.

G A Very Long-Chain Phospholipids (VLC-PLs) B1 Ester-Linked (e.g., DPPC) A->B1 B2 Ether-Linked (e.g., DHPC) A->B2 C1 Carbonyl Oxygen Present High Dipole Potential B1->C1 C2 Enzymatically Cleaved (PLA1 / PLA2) B1->C2 D1 No Carbonyl Oxygen Altered Hydration Shell B2->D1 D2 Enzymatically Resistant Extended Half-Life B2->D2

Figure 1: Divergent biophysical and enzymatic properties of ether vs. ester lipids.

Quantitative Biophysical Comparison

To objectively compare performance, we must analyze the thermodynamic and mechanical data. The table below synthesizes experimental and molecular dynamics data comparing standard ester-linked lipids with their ether-linked counterparts.

Biophysical PropertyEster-Linked (e.g., DPPC / ester-DPhPC)Ether-Linked (e.g., DHPC / ether-DPhPC)Causality & Formulation Impact
Water Permeability ( Pf​ ) Higher (~0.027 cm/s at 50°C)Lower (~0.022 cm/s at 48°C)Lack of carbonyl oxygen tightens hydrophobic packing, reducing water flux and payload leakage[2].
Enzymatic Degradation High (Cleaved by PLA1/PLA2)NegligibleEther bonds are unrecognized by esterases, extending in vivo half-life[1].
Area Per Lipid (Branched) ~80.8 Ų (ester-DPhPC)ReducedEther linkages in branched lipids allow closer apposition of lipid tails, increasing membrane rigidity[3].
Membrane Dipole Potential High (Strong H-bond acceptor)Significantly LowerAlters the insertion thermodynamics of charged drugs, potentially slowing passive diffusion[2].

Implications for LNP Formulation & Drug Delivery

In the context of mRNA-LNPs, the extreme stability provided by ether lipids presents a double-edged sword. While ether-linked structural lipids prevent premature degradation and improve the structural integrity of the LNP, the accumulation of non-degradable lipids after repeated dosing can lead to hepatotoxicity and tolerability challenges[4].

To solve this, the field has recently pivoted toward silicon ether ionizable lipids . These advanced molecules maintain the structural and biophysical benefits of ether linkages during LNP assembly and circulation, but undergo rapid, non-enzymatic hydrolysis once inside the intracellular environment, ensuring rapid tissue clearance and excellent multi-dose tolerability[4].

Validated Experimental Methodologies

Protocol 1: Microfluidic Formulation of VLC-PL LNPs

Causality Focus: Rapid mixing forces the precipitation of lipids around the nucleic acid core. Maintaining a precise flow rate ratio ensures uniform particle size.

  • Lipid Phase Preparation: Dissolve the ionizable lipid, cholesterol, PEG-lipid, and the target VLC-PL (either ester-linked or ether-linked) in 100% ethanol at a molar ratio of 50:38.5:1.5:10.

  • Aqueous Phase Preparation: Dilute the mRNA payload in 50 mM citrate buffer (pH 4.0). Note: The acidic pH is critical to protonate the ionizable lipid, driving electrostatic complexation with the negatively charged mRNA.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a 1:3 volume ratio and a total flow rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the output against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours. Causality: Neutralizing the pH deprotonates the surface lipids, stripping the hydration shell and driving final LNP self-assembly and compaction.

  • Characterization: Measure hydrodynamic size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Protocol 2: Calcein Release Assay for Membrane Stability

Causality Focus: Self-quenching calcein dye only fluoresces when released from the liposome, providing a direct, real-time readout of membrane permeability.

  • Liposome Hydration: Hydrate thin lipid films (comparing ester vs. ether VLC-PLs) with a buffer containing 50 mM Calcein. At this concentration, the fluorophore is self-quenched.

  • Extrusion: Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Purification: Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50 column) equilibrated with isotonic PBS.

  • Release Kinetics: Incubate the LUVs at 37°C in the presence of 10% fetal bovine serum (to introduce lipases). Monitor fluorescence increase (Ex: 490 nm, Em: 520 nm) over 48 hours.

  • Total Release Control: Add 0.1% Triton X-100 to lyse all vesicles and establish the 100% release baseline. Ether-linked LUVs will demonstrate a significantly flattened release curve compared to ester-linked LUVs due to enzymatic resistance.

Workflow S1 1. Microfluidic Mixing Lipid + Aqueous Phase S2 2. Dialysis Buffer Exchange (pH 7.4) S1->S2 S3 3. Characterization DLS & Zeta Potential S2->S3 S4 4. Stability Assay Calcein Release Kinetics S3->S4

Figure 2: Standardized workflow for LNP formulation and stability characterization.

Sources

quantitative comparison of 26:0 Lyso PC levels in different tissues

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Comparison of 26:0 Lyso PC Levels Across Tissues: A Definitive Guide for Biomarker Profiling

As the analytical capabilities of lipidomics expand, 1-hexacosanoyl-sn-glycero-3-phosphocholine—commonly referred to as 26:0 Lyso PC—has emerged as the gold-standard diagnostic biomarker for peroxisomal biogenesis disorders, most notably X-linked Adrenoleukodystrophy (X-ALD)[1].

This guide provides an in-depth, quantitative comparison of 26:0 Lyso PC levels across different tissues and outlines a self-validating analytical workflow for its precise quantification.

Mechanistic Grounding: Why 26:0 Lyso PC?

To understand the analytical requirements for quantifying 26:0 Lyso PC, we must first understand its biological origin. X-ALD is driven by pathogenic mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter responsible for importing very-long-chain fatty acid (VLCFA) CoA esters into peroxisomes for β-oxidation[2].

When ABCD1 is dysfunctional, cytosolic C26:0-CoA accumulates and is erroneously incorporated into complex lipids, including phosphatidylcholines (PC). Subsequent lipid remodeling and phospholipase A2 activity cleave these complex lipids, generating highly elevated levels of 26:0 Lyso PC[3]. Beyond being a mere byproduct, this metabolite is actively pathogenic; VLCFA-containing lysophosphatidylcholines have been shown to induce microglial apoptosis and drive macrophage recruitment, directly contributing to cerebral demyelination[3].

Pathway A ABCD1 Gene Mutation B Impaired Peroxisomal Import of VLCFA-CoA A->B Causes C Accumulation of Cytosolic C26:0-CoA B->C Leads to D Aberrant Lipid Remodeling (Incorporation into PC) C->D Substrate for E Phospholipase A2 Cleavage D->E Undergoes F Elevated 26:0 Lyso PC (Pathogenic Biomarker) E->F Generates

Pathophysiological mechanism of 26:0 Lyso PC accumulation in X-ALD.

Quantitative Tissue Comparison

The distribution of 26:0 Lyso PC is not uniform across the body. Its accumulation varies significantly depending on the tissue matrix, which dictates the analytical approach required for quantification. The table below synthesizes quantitative data across human and murine models.

Tissue / MatrixSpecies / ModelNormal Baseline LevelsPathological Levels (X-ALD)Fold Change / Diagnostic Significance
Dried Blood Spots (DBS) Human (Newborn/Adult)0.1 – 1.9 pmol/punch2.0 – 4.0 pmol/punchDiagnostic threshold >1.7 pmol/punch[4]
Plasma Human (Newborn)BaselineElevated~5-fold increase at birth[5]
Brain Tissue Mouse (Abcd1 KO)BaselineElevated4-fold increase compared to WT[5]
Spinal Cord Mouse (Abcd1 KO)BaselineElevated6-fold increase compared to WT[5]
Fibroblasts HumanBaselineElevatedAbsolute separation (zero overlap)[1]

Causality in Matrix Selection: Dried Blood Spots (DBS) are heavily favored over liquid plasma for newborn screening. DBS stabilizes lipid metabolites at room temperature, preventing ex vivo enzymatic degradation by plasma phospholipases, and allows for high-throughput, low-volume analysis[4].

Standardized Experimental Protocol: LC-MS/MS Quantification

To achieve reliable quantification of 26:0 Lyso PC, the analytical protocol must be designed as a self-validating system . Every step must contain internal checks to prove the validity of the resulting data.

Step 1: Sample Preparation & Extraction
  • Punching: Excise a standard 3.2 mm punch from the DBS card.

  • Internal Standard (IS) Addition: Add a defined concentration of deuterated internal standard (26:0-d4 Lyso PC) dissolved in methanol[4].

  • Extraction: Incubate the mixture to extract lipids, then centrifuge to pellet proteins.

  • The Causality: Methanol serves a dual purpose: it efficiently precipitates blood proteins while solubilizing amphiphilic lysophospholipids. Spiking the deuterated IS before extraction is a critical self-validating step; it ensures that any subsequent losses during extraction or matrix-induced ion suppression during MS analysis are perfectly normalized.

Step 2: Liquid Chromatography (LC) Separation
  • Column Selection: Inject the extract onto a C8 reverse-phase column (e.g., Inertsil C8-3, 3 μm, 2.1 × 50 mm)[4].

  • Mobile Phase: Utilize a gradient of 10 mM ammonium formate (NH₄COOH) and methanol[4].

  • The Causality: Why a C8 column instead of the ubiquitous C18? 26:0 Lyso PC possesses a highly lipophilic 26-carbon acyl chain. A C18 column would result in excessive retention times and peak broadening. A C8 column provides the perfect balance of hydrophobic retention and rapid elution, ensuring sharp peaks. Furthermore, ammonium formate provides the necessary protons for efficient positive electrospray ionization (ESI+).

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization: Operate the mass spectrometer in ESI+ mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition m/z 636.6 > 104.1 for 26:0 Lyso PC, and m/z 640.6 > 104.1 for the 26:0-d4 Lyso PC internal standard[4].

  • The Causality: The precursor ion m/z 636.6 corresponds to the protonated molecule [M+H]+. The product ion m/z 104.1 is the signature phosphocholine headgroup. This specific MRM transition eliminates isobaric interference from other lipid classes, guaranteeing absolute specificity.

Workflow S1 DBS/Tissue Sampling S2 Methanol Extraction + D4-26:0 Lyso PC (IS) S1->S2 S3 LC Separation (C8 Column) S2->S3 S4 ESI-MS/MS Detection (MRM 636.6 > 104.1) S3->S4 S5 Data Normalization & Quantification S4->S5

Standardized LC-MS/MS workflow for 26:0 Lyso PC quantification.

Analytical Validation: Ensuring Trustworthiness

To ensure the protocol operates as a self-validating system, the following quality control measures are mandatory:

  • Linearity Checks: A calibration curve consisting of 20:0, 24:0, and 26:0 Lyso PC standards (0.1–0.7 ng) must be run every 50 samples. An R² value > 0.99 validates that the detector is operating within its linear dynamic range and is not saturated by high-concentration pathological samples[4].

  • Carryover Monitoring: Solvent blanks must be injected immediately following high-concentration Quality Control (QC) samples. Because 26:0 Lyso PC is highly sticky and hydrophobic, column carryover can cause false positives in subsequent patient samples. A clean blank validates the integrity of the next run.

References

  • Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - nih.gov - 1[1]

  • C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - plos.org - 5[5]

  • Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - nih.gov -4[4]

  • Pathophysiology of X-linked adrenoleukodystrophy - nih.gov - 2[2]

  • Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - nih.gov - 3[3]

Sources

Structural Analysis of 1-Hexacosanoyl-sn-glycero-3-phosphocholine (LysoPC 26:0): A Comparative Guide on NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine (LysoPC 26:0) is a bioactive lysophospholipid characterized by a very long-chain fatty acid (VLCFA, C26:0) esterified at the sn-1 position, a free hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position[1]. As a critical biomarker for peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), its precise structural elucidation and quantification are paramount in clinical lipidomics and drug development.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural analysis of LysoPC 26:0. While MS offers unparalleled sensitivity, NMR provides absolute structural fidelity—specifically in resolving positional isomers and preventing quantification artifacts caused by micellization.

The Analytical Conundrum of VLCFA Lysophospholipids

Analyzing LysoPC 26:0 presents two distinct physical chemistry challenges that dictate the choice of analytical platform:

  • Micellization and Line Broadening: Due to their amphiphilic nature, lysophosphatidylcholines spontaneously form micelles in aqueous or highly polar environments once they exceed their critical micelle concentration (CMC)[2]. In NMR spectroscopy, this aggregation restricts molecular tumbling, drastically shortening transverse relaxation times ( T2​ ) and causing severe signal line broadening.

  • Acyl Migration Artifacts: During lipid extraction, the acyl chain can spontaneously migrate from the sn-1 position to the thermodynamically favored sn-2 position, creating a 1-lyso-2-acyl artifact[3]. Mass spectrometry struggles to differentiate these positional isomers without specialized chromatography[4]. NMR, however, provides a direct readout of the glycerol backbone, making it the definitive tool for validating sample integrity.

Comparative Performance: NMR vs. LC-MS/MS

While LC-MS/MS is the workhorse of high-throughput lipidomics, NMR serves as the orthogonal source of truth for structural validation[5]. MS/MS fragmentation of LysoPC primarily yields the m/z 184 phosphocholine product ion, which confirms the headgroup but provides limited information regarding the exact position of the acyl chain without complex post-source decay analysis[6].

Table 1: Quantitative & Qualitative Comparison Metrics
Analytical MetricNMR Spectroscopy (1H, 13C, 31P)LC-MS/MS (ESI-QQQ or Q-TOF)
Sensitivity Low (Nanomole to Micromole range)Extremely High (Femtomole to Picomole range)
sn-1 vs sn-2 Resolution Absolute. Direct observation of sn-2 CH shift.Relative. Requires baseline chromatographic separation.
Sample Destruction Non-destructive; sample is fully recoverable.Destructive (Ionization and fragmentation).
Quantification Method Absolute (qNMR via internal standard).Relative (Requires standard curves and matrix matching).
Matrix Effects Negligible.High susceptibility to ion suppression.

Diagnostic Chemical Shifts for LysoPC 26:0

The causality behind NMR's structural superiority lies in the electronic shielding of the glycerol backbone. In a pure 1-acyl-2-lyso PC (like LysoPC 26:0), the free hydroxyl at the sn-2 position shields the sn-2 CH proton, resulting in a resonance at ~3.9–4.0 ppm. If acyl migration occurs to form the 2-acyl-1-lyso isomer, the newly formed ester bond heavily deshields this proton, shifting it downfield to ~5.2 ppm[1].

Table 2: Key NMR Chemical Shifts for Structural Validation
Molecular RegionNucleusExpected Chemical Shift (δ, ppm)Diagnostic Significance
sn-2 CH (Hydroxyl) 1H~3.90 - 4.05 (m, 1H)Confirms the acyl chain is at sn-1.
sn-2 CH (Migrated Acyl) 1H~5.20 (m, 1H)Warning: Indicates acyl migration to sn-2.
sn-1 CH2 1H~4.13 - 4.42 (m, 2H)Confirms esterification at the sn-1 position.
Choline N(CH3)3 1H~3.20 (s, 9H)Validates the intact phosphocholine headgroup.
Terminal CH3 (C26:0) 1H~0.88 (t, 3H)Validates the terminus of the hexacosanoyl chain.
Phosphate Headgroup 31P~ -0.5 to +0.5Confirms phosphodiester linkage integrity.

Self-Validating Experimental Protocol for VLCFA LysoPCs

To overcome micellization and ensure quantitative accuracy, the following protocol utilizes a ternary solvent system to force the lipids into a monomeric state, coupled with a self-validating quantitative NMR (qNMR) framework.

Step-by-Step Methodology

Step 1: Sample Preparation & Micelle Disruption

  • Lyophilize 1-2 mg of LysoPC 26:0 to ensure complete removal of residual water, which can interfere with the sn-2 hydroxyl signal.

  • Dissolve the lipid in 600 µL of a ternary solvent system: CDCl3​/CD3​OD/D2​O (in a 2:1:0.1 v/v/v ratio).

    • Causality: The addition of deuterated methanol and water disrupts the hydrophobic interactions driving micelle formation, yielding sharp, isotropic NMR peaks[2].

Step 2: Internal Standard Spiking (Self-Validation)

  • Spike the sample with a known concentration of Triphenylphosphate (TPP) as a 31P internal standard, and Maleic acid as a 1H internal standard.

  • Validation Check: Ensure the standard peaks do not overlap with the lipid backbone or VLCFA chain signals.

Step 3: 1H NMR Acquisition (Quantitative)

  • Acquire spectra at 298 K using a 500 MHz or 600 MHz spectrometer.

  • Set the pulse angle to 90° to ensure maximum signal-to-noise.

  • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​≥10 seconds for lipids) to ensure complete spin-lattice relaxation and accurate integration.

Step 4: 31P NMR Acquisition

  • Acquire 31P spectra using inverse-gated proton decoupling.

  • Causality: Standard continuous decoupling causes Nuclear Overhauser Effect (NOE) enhancements, which artificially inflate the phosphorus signal and destroy quantitative accuracy. Inverse-gated decoupling suppresses the NOE while maintaining a singlet peak for the phosphate group.

Analytical Workflow Diagram

G A LysoPC 26:0 Sample B Solvent Optimization (Micelle Disruption) A->B NMR Path D LC-MS/MS Acquisition A->D MS Path C 1H & 31P NMR Acquisition B->C E Absolute Structural Elucidation C->E F High-Sensitivity Quantification C->F qNMR D->F

Fig 1: Comparative analytical workflow for LysoPC 26:0 structural elucidation and quantification.

References

  • Lanthanide-induced phosphorus-31 NMR downfield chemical shifts of lysophosphatidylcholines are sensitive to lysophospholipid critical micelle concentr
  • 1-Hexacosanoyl-sn-glycero-3-phosphocholine | 1213783-80-2.benchchem.com.
  • 1H-NMR Lipidomics, Comparing Fatty Acids and Lipids in Cow, Goat, Almond, Cashew, Soy, and Coconut Milk Using NMR and Mass Spectrometry.mdpi.com.
  • Combining NMR and Mass Spectrometry for Metabolomics.
  • Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosph
  • Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosph

Sources

Safety Operating Guide

1-Hexacosanoyl-sn-glycero-3-phosphocholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 1-Hexacosanoyl-sn-glycero-3-phosphocholine (LysoPC 26:0)

Executive Summary & Operational Context

1-Hexacosanoyl-sn-glycero-3-phosphocholine (commonly referred to as LysoPC 26:0 or C26:0 Lyso PC) is a specialized lysophospholipid characterized by a very long-chain fatty acid (VLCFA) esterified at the sn-1 position. It is predominantly utilized in lipidomics as an internal standard and serves as a critical diagnostic biomarker for X-linked adrenoleukodystrophy (X-ALD) ()[1].

While the compound itself is not acutely toxic to humans, its extreme hydrophobicity and the hazardous organic solvents required for its extraction (e.g., chloroform, methanol) necessitate strict disposal protocols. Improper disposal can lead to severe environmental contamination, laboratory plumbing blockages, and the violation of environmental protection regulations ()[2].

Mechanistic Reasoning: The "Why" Behind the Protocols

As an Application Scientist, it is crucial to understand the physicochemical properties driving these safety and logistical guidelines:

  • Drain Persistence & Blockages: The 26-carbon saturated acyl chain makes LysoPC 26:0 highly lipophilic. If discharged into aqueous drains, it will not dissolve; instead, it forms persistent micelles, adheres to pipe walls, and traps other organic residues. This leads to severe plumbing blockages and environmental bioaccumulation.

  • Solvent Segregation (Halogenated vs. Non-Halogenated): LysoPC 26:0 is typically extracted using a Folch or Bligh-Dyer method, which utilizes a Chloroform:Methanol (2:1 v/v) monophasic system ()[3]. Chloroform is a halogenated solvent. Incinerating halogenated waste requires specialized high-temperature facilities equipped with scrubbers to prevent the formation of toxic dioxins and furans. Mixing this with non-halogenated waste exponentially increases disposal costs and environmental hazards.

  • Material Degradation: Chloroform rapidly degrades standard plastics (e.g., polystyrene, polypropylene). Therefore, liquid lipid waste containing chloroform must always be stored in glass containers to prevent structural failure and chemical spills.

Waste Segregation Workflow

The following decision tree outlines the logical routing of LysoPC 26:0 waste streams based on their physical state and solvent composition.

G Start LysoPC(26:0) Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid / Neat Powder (Vials, Contaminated PPE) Decision1->Solid Solid Liquid Liquid Solution (Lipid Extracts) Decision1->Liquid Liquid SolidWaste Hazardous Solid Waste (Incineration) Solid->SolidWaste Decision2 Solvent Type? Liquid->Decision2 Halogenated Chloroform / DCM Mixtures Decision2->Halogenated Contains Cl/F NonHalogenated Alcohols / Aqueous (e.g., Methanol alone) Decision2->NonHalogenated No Halogens HaloWaste Halogenated Liquid Waste (EPA Regulated) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Liquid Waste (EPA Regulated) NonHalogenated->NonHaloWaste

Figure 1: Decision tree for LysoPC(26:0) waste segregation and disposal pathways.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid/Neat LysoPC 26:0 and Contaminated Consumables

This protocol applies to the original chemical packaging, weighing papers, and contaminated PPE ()[4].

  • Containment: Collect all empty glass vials, spatulas, and weighing boats used to handle the neat powder.

    • Self-Validation Step: Visually inspect the fume hood surface to ensure no residual powder remains. If trace powder is visible, wipe the surface with a methanol-soaked Kimwipe and add the wipe to the solid waste bin.

  • Segregation: Place the contaminated items into a designated, puncture-resistant hazardous solid waste bin lined with a chemically compatible bag.

  • Labeling: Affix a hazardous waste label marked clearly: "Hazardous Solid Waste - Contains Trace 1-Hexacosanoyl-sn-glycero-3-phosphocholine."

  • Disposal Routing: Route the sealed bin to your Environmental Health and Safety (EHS) department for high-temperature incineration. Never rinse contaminated vials in the sink ()[2].

Protocol B: Disposal of Halogenated Liquid Extracts (Folch/Bligh-Dyer)

This protocol applies to the liquid waste generated during lipid extraction and mass spectrometry sample preparation.

  • Phase Separation & Collection: After extracting the target lipids from the lower chloroform phase, transfer the remaining unwanted solvent (chloroform, methanol, and residual lipids) into a dedicated waste container.

  • Container Selection (Critical): Use only amber glass bottles for halogenated lipid waste. Causality: Chloroform will dissolve the plasticizers in standard HDPE or polypropylene containers, causing leaks and secondary contamination.

  • Chemical Compatibility Check: Ensure the waste bottle does not contain strong oxidizers, bases, or reactive metals, which can react violently with methanol and chloroform.

  • Labeling: Attach a hazardous waste tag. Check the boxes for "Halogenated" and "Flammable." Explicitly list the constituents: Chloroform (approx. 66%), Methanol (approx. 33%), and trace lipids (LysoPC 26:0).

  • Storage & Evaporation Prevention: Store the waste bottle in a secondary containment tray within a ventilated flammables cabinet. Keep the cap tightly sealed at all times to prevent the release of toxic chloroform vapors and the dangerous concentration of the lipid residue.

Quantitative Waste Management Parameters

To ensure laboratory compliance and safety, adhere strictly to the following storage and containment parameters for LysoPC 26:0 waste streams:

Waste StreamPrimary ConstituentsCompatible ContainerMax Accumulation TimeEPA Classification
Solid Waste LysoPC(26:0) powder, glass vials, PPEPuncture-proof HDPE bin180 daysNon-RCRA Hazardous
Halogenated Liquid Chloroform, Methanol, LipidsAmber Glass Bottle90 daysF002 (Halogenated)
Aqueous Liquid Water, Salts, Trace MethanolHDPE Carboy90 daysNon-Halogenated

References

  • Wiesinger, C., et al. "C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man." PLOS One, 2016. URL: [Link]

  • RockEDU Online. "Single Step Lipid Extraction From Food Stuffs." The Rockefeller University. URL: [Link]

Sources

Personal protective equipment for handling 1-Hexacosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Hexacosanoyl-sn-glycero-3-phosphocholine (Lyso-PC 26:0)

As a Senior Application Scientist, I frequently consult with clinical and research laboratories establishing diagnostic workflows for peroxisomal disorders. The cornerstone of these assays is the precise quantification of 1-Hexacosanoyl-sn-glycero-3-phosphocholine (Lyso-PC 26:0). While this very long-chain fatty acid (VLCFA) lipid is a highly sensitive diagnostic biomarker, its handling requires rigorous procedural oversight to ensure both personnel safety and analytical integrity.

This guide provides a definitive, self-validating operational blueprint for handling, reconstituting, and disposing of Lyso-PC 26:0.

Mechanistic Context: Why Lyso-PC 26:0 Matters

To handle a chemical safely and effectively, one must understand its biological and chemical behavior. In healthy cells, the adrenoleukodystrophy protein (ALDP)—encoded by the ABCD1 gene—transports VLCFA-CoAs into peroxisomes for degradation via beta-oxidation.

In X-linked adrenoleukodystrophy (X-ALD), mutations in ABCD1 impair this transport mechanism. Consequently, C26:0-CoA accumulates in the cytosol and is abnormally incorporated into lysophosphatidylcholine by LPCAT enzymes, forming Lyso-PC 26:0[1]. Because its long-chain structure resists rapid catabolism, Lyso-PC 26:0 serves as an exceptionally stable diagnostic biomarker in dried blood spots (DBS) analyzed via LC-MS/MS[2].

Mechanism M1 ABCD1 Gene Mutation (X-ALD) M2 Defective ALDP Transporter in Peroxisome M1->M2 M3 Impaired VLCFA Beta-Oxidation M2->M3 M4 Cytosolic Accumulation of C26:0-CoA M3->M4 M6 Elevated Lyso-PC 26:0 Synthesis M4->M6 Substrate M5 LPCAT Enzyme Activation M5->M6 Enzymatic Conversion M7 Detection in DBS (LC-MS/MS) M6->M7 Biomarker

Fig 1. Pathophysiological mechanism of Lyso-PC 26:0 accumulation in X-ALD.

Physico-Chemical Profile & Hazard Assessment

Lyso-PC 26:0 is not classified as acutely toxic under standard GHS guidelines[3]. However, as a fine, highly hygroscopic powder, it poses a respiratory irritation risk[4]. The primary operational hazards do not stem from the lipid itself, but rather from the organic solvents (e.g., methanol, chloroform, acetonitrile) required for its extraction and reconstitution in mass spectrometry workflows[5].

Table 1: Quantitative Physico-Chemical Data

Property Specification
CAS Number 1213783-80-2[6]
Molecular Formula C34H70NO7P[7]
Molecular Weight 635.90 g/mol [8]
Physical Form White Powder[8]
Hygroscopicity High (Requires desiccation)[4]

| Storage Temperature | -20°C (Protect from light)[8] |

Personal Protective Equipment (PPE) Matrix

Because handling transitions from a dry powder to a volatile solvent solution, your PPE must adapt to the specific phase of the workflow.

Table 2: Phase-Specific PPE Requirements

Operational Phase Eye Protection Hand Protection Body Protection Engineering Controls
Powder Handling Tightly fitting safety goggles (EN 166)[3] Nitrile gloves (min 0.11 mm thickness)[3] Flame-resistant lab coat[3] Chemical fume hood (prevents dust inhalation)[3]

| Solvent Reconstitution | Splash-resistant chemical goggles[3] | Heavy-duty Nitrile or Fluoroelastomer gloves | Impervious apron over lab coat | Fume hood (essential for methanol/chloroform vapors)[3] |

Operational Workflows & Handling Protocols

Expert Insight: The integrity of your lipidomics data begins the moment the vial leaves the freezer. Opening a cold vial introduces atmospheric moisture, which not only skews the gravimetric mass but initiates the slow hydrolysis of the lipid's ester bonds.

Protocol: Self-Validating Reconstitution for LC-MS/MS

This step-by-step methodology ensures analytical accuracy by preventing moisture ingress and guaranteeing complete lipid dissolution.

  • Thermal Equilibration: Remove the Lyso-PC 26:0 vial from -20°C storage. Do not open. Place the sealed vial in a desiccator at room temperature for at least 30 minutes.

  • Micro-Weighing: Operating inside a chemical fume hood, use a static-free micro-spatula to weigh the required mass (e.g., 1 mg) onto a calibrated microbalance.

  • Primary Solvation: Lyso-PC 26:0 is highly hydrophobic. Standard protocols for DBS extraction utilize methanol or a chloroform:methanol mixture[5]. Add 1 mL of LC-MS grade methanol to achieve a 1 mg/mL stock solution.

  • Ultrasonic Homogenization: Cap the vial tightly and subject it to ultrasonication for 5 minutes at room temperature[5]. Causality: VLCFA lipids tend to form micelles or aggregate; ultrasonication provides the kinetic energy necessary to ensure a monodisperse solution.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete micelle disruption, necessitating further sonication or the addition of a non-polar co-solvent (e.g., 5% chloroform).

  • Aliquoting & Storage: Transfer the validated solution into amber glass vials with PTFE-lined caps to prevent light-induced degradation and solvent evaporation. Store working aliquots at -20°C[8].

Workflow N1 Vial Storage (-20°C) N2 Equilibrate to Room Temp N1->N2 Prevent Condensation N3 Weigh Powder (Microbalance) N2->N3 PPE Required N4 Reconstitute in Solvent (Methanol/Chloroform) N3->N4 Add Solvent N5 Ultrasonication (5 min) N4->N5 Homogenize N6 Aliquoting into Amber Vials N5->N6 Prevent Degradation N7 Working Stock Storage (-20°C) N6->N7 Long-term Stability

Fig 2. Operational workflow for the safe reconstitution of Lyso-PC 26:0.

Spill Response & Disposal Plans

Because Lyso-PC 26:0 is often handled in highly volatile solvents, spill response must prioritize immediate solvent containment and fire prevention.

Spill Response Protocol:

  • Powder Spill: Do not sweep, as this generates inhalable aerosols[3]. Use a damp paper towel (wetted with water or ethanol) to gently wipe up the powder. Clean the residual area with a surfactant-based solvent.

  • Solvent Spill: Evacuate the immediate area if a large volume of chloroform/methanol is involved. Remove all sources of ignition[3]. Use a universal chemical absorbent pad to soak up the liquid. Use spark-proof tools for cleanup[3].

Disposal Plan:

  • Environmental Protection: Discharge into the environment or standard drains must be strictly avoided[3].

  • Solid Waste: Contaminated vials, spatulas, and gloves must be placed in a sealed biohazard or chemical solid waste bin.

  • Liquid Waste: Lipid-solvent mixtures must be collected in a designated, clearly labeled organic waste carboy. If chloroform was used for reconstitution, it must go into a halogenated waste container; if only methanol was used, it belongs in a non-halogenated waste container[3].

References

  • Hubbard, W. C., et al. "C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man". PLoS One (2016). URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexacosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1-Hexacosanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.